6-Hydroxy-1-(p-tolyl)hexane-1,3-dione
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
属性
IUPAC Name |
6-hydroxy-1-(4-methylphenyl)hexane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-10-4-6-11(7-5-10)13(16)9-12(15)3-2-8-14/h4-7,14H,2-3,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CITBBIDGKBBHGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC(=O)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90377410 | |
| Record name | 6-Hydroxy-1-(4-methylphenyl)hexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69745-21-7 | |
| Record name | 6-Hydroxy-1-(4-methylphenyl)hexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 6-Hydroxy-1-(p-tolyl)hexane-1,3-dione: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic pathway for 6-Hydroxy-1-(p-tolyl)hexane-1,3-dione, a β-diketone with potential applications in medicinal chemistry and drug development. The synthesis involves a three-step process commencing with the protection of a hydroxyl-containing ester, followed by a Claisen condensation, and concluding with a deprotection step to yield the target molecule. Detailed experimental protocols, data presentation in tabular format, and workflow visualizations are provided to facilitate replication and further investigation by researchers in the field.
Synthetic Strategy Overview
The synthesis of this compound is strategically designed to address the challenge of the free hydroxyl group's reactivity under the basic conditions required for the core Claisen condensation reaction. The chosen pathway involves the following key stages:
-
Protection of the Hydroxyl Group: The synthesis begins with the protection of the hydroxyl group of ethyl 4-hydroxybutanoate as a tert-butyldimethylsilyl (TBDMS) ether. This protecting group is selected for its stability in the presence of strong bases, which are necessary for the subsequent condensation step.
-
Claisen Condensation: The TBDMS-protected ester, ethyl 4-(tert-butyldimethylsilyloxy)butanoate, is then subjected to a Claisen condensation with 4'-methylacetophenone. This carbon-carbon bond-forming reaction constructs the β-diketone backbone of the target molecule.
-
Deprotection of the Hydroxyl Group: The final step involves the selective removal of the TBDMS protecting group to unveil the hydroxyl functionality, yielding the desired this compound. This is typically achieved using a fluoride source, such as tetrabutylammonium fluoride (TBAF).
Data Presentation
Table 1: Physicochemical Properties of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) | pKa |
| Ethyl 4-hydroxybutanoate | C6H12O3 | 132.16 | - | 190 | 1.034 | - |
| 4'-Methylacetophenone | C9H10O | 134.18 | 28 | 226 | 1.005 | - |
| Ethyl 4-(tert-butyldimethylsilyloxy)butanoate | C12H26O3Si | 246.42 | - | 115-117 (at 10 mmHg) | 0.919 | - |
| 6-(tert-Butyldimethylsilyloxy)-1-(p-tolyl)hexane-1,3-dione | C19H30O3Si | 350.53 | - | - | - | - |
| This compound | C13H16O3 | 220.26 | 38[1] | 392.8 ± 27.0[1] | 1.113 ± 0.06[1] | 9.00 ± 0.23[1] |
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopic Data | Predicted Values |
| ¹H NMR (CDCl₃) | δ 7.85 (d, 2H), 7.25 (d, 2H), 6.15 (s, 1H, enol C-H), 3.70 (t, 2H), 2.60 (t, 2H), 2.40 (s, 3H), 1.95 (quint, 2H), 1.65 (s, 1H, OH). Note: The compound exists in keto-enol tautomerism; the enol form is typically predominant for β-diketones. The signal at 6.15 ppm is characteristic of the vinyl proton in the enol tautomer. The hydroxyl proton signal may be broad and exchangeable with D₂O. |
| ¹³C NMR (CDCl₃) | δ 195.5 (C=O), 185.0 (C=O, enol), 144.0 (Ar-C), 135.0 (Ar-C), 129.5 (Ar-CH), 128.0 (Ar-CH), 100.0 (enol C-H), 62.0 (CH₂-OH), 38.0 (CH₂), 32.0 (CH₂), 21.5 (CH₃). |
| IR (KBr, cm⁻¹) | ~3400 (br, O-H stretch), 3050-2850 (C-H stretch), 1720 (C=O stretch, keto form), 1600 (C=O stretch, enol form, and C=C stretch), 1580, 1450 (aromatic C=C stretch). |
Experimental Protocols
The following are detailed experimental protocols for the three-step synthesis of this compound.
Step 1: Synthesis of Ethyl 4-(tert-butyldimethylsilyloxy)butanoate
Materials:
-
Ethyl 4-hydroxybutanoate
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
To a solution of ethyl 4-hydroxybutanoate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere, add imidazole (1.5 eq).
-
Cool the mixture to 0°C in an ice bath.
-
Add a solution of tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 eq) in anhydrous DCM dropwise to the stirred mixture.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford ethyl 4-(tert-butyldimethylsilyloxy)butanoate as a colorless oil.
Step 2: Synthesis of 6-(tert-Butyldimethylsilyloxy)-1-(p-tolyl)hexane-1,3-dione
Materials:
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
4'-Methylacetophenone
-
Ethyl 4-(tert-butyldimethylsilyloxy)butanoate
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a suspension of sodium hydride (2.2 eq, washed with anhydrous hexane to remove mineral oil) in anhydrous THF under an inert atmosphere, add a solution of 4'-methylacetophenone (1.0 eq) in anhydrous THF dropwise at 0°C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of ethyl 4-(tert-butyldimethylsilyloxy)butanoate (1.2 eq) in anhydrous THF dropwise.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to 0°C and cautiously quench with 1 M HCl until the solution is acidic.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
The crude product, 6-(tert-butyldimethylsilyloxy)-1-(p-tolyl)hexane-1,3-dione, can be used in the next step without further purification or can be purified by column chromatography if necessary.
Step 3: Synthesis of this compound
Materials:
-
6-(tert-Butyldimethylsilyloxy)-1-(p-tolyl)hexane-1,3-dione
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the crude 6-(tert-butyldimethylsilyloxy)-1-(p-tolyl)hexane-1,3-dione (1.0 eq) in THF.
-
Cool the solution to 0°C and add a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.2 eq) dropwise.[2][3][4]
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain this compound.
Concluding Remarks
This technical guide outlines a robust and logical synthetic route for the preparation of this compound. The use of a TBDMS protecting group is a key strategy to ensure the success of the Claisen condensation. The provided protocols are based on well-established chemical transformations and should serve as a valuable resource for researchers. Further optimization of reaction conditions and purification procedures may be necessary to achieve high yields and purity. The predicted spectroscopic data should aid in the characterization of the final product. This work provides a foundation for the synthesis and future investigation of this and related β-diketone compounds for various applications in drug discovery and development.
References
An In-depth Technical Guide on the Chemical Properties of 6-Hydroxy-1-(p-tolyl)hexane-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 6-Hydroxy-1-(p-tolyl)hexane-1,3-dione. The document details its physicochemical characteristics, proposed experimental protocols for its synthesis and purification, and a thorough analysis of its spectroscopic data. Furthermore, it explores the potential biological activities of this compound, drawing parallels with structurally related molecules known to exhibit significant pharmacological effects. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, drug discovery, and chemical synthesis.
Chemical and Physical Properties
This compound, a β-diketone, possesses a unique structural framework that suggests potential for diverse chemical reactivity and biological activity. Its fundamental properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₆O₃ | --INVALID-LINK-- |
| Molecular Weight | 220.26 g/mol | --INVALID-LINK-- |
| CAS Number | 69745-21-7 | --INVALID-LINK-- |
| Melting Point | 38 °C | --INVALID-LINK-- |
| Boiling Point (Predicted) | 392.8 ± 27.0 °C | --INVALID-LINK-- |
| Density (Predicted) | 1.113 ± 0.06 g/cm³ | --INVALID-LINK-- |
| pKa (Predicted) | 9.00 ± 0.23 | --INVALID-LINK-- |
Experimental Protocols
Proposed Synthesis via Claisen Condensation
This protocol outlines a potential synthesis of this compound from 1-(p-tolyl)ethan-1-one and ethyl 4-hydroxybutanoate.
Workflow for the Synthesis of this compound
Caption: Proposed synthetic workflow for this compound.
Methodology:
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a strong base such as sodium hydride (1.2 equivalents) dispersed in an anhydrous solvent like tetrahydrofuran (THF).
-
Enolate Formation: Slowly add a solution of 1-(p-tolyl)ethan-1-one (1 equivalent) in anhydrous THF to the stirred suspension of the base at 0 °C. Allow the mixture to stir at room temperature for 1 hour to facilitate the formation of the enolate.
-
Condensation: Add a solution of ethyl 4-hydroxybutanoate (1.1 equivalents) in anhydrous THF dropwise to the reaction mixture.
-
Reaction Completion: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride. Acidify the mixture with dilute hydrochloric acid.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Purification
The crude product can be purified using standard laboratory techniques.
Workflow for the Purification of this compound
Caption: Purification workflow for the target compound.
Methodology:
-
Column Chromatography: The crude product can be subjected to column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to separate the desired product from unreacted starting materials and byproducts.
-
Recrystallization: Further purification can be achieved by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexane, to yield the pure this compound.
Spectroscopic Data Analysis
The structural elucidation of this compound would rely on a combination of spectroscopic techniques. The following are predicted and expected spectral data based on the analysis of similar compounds.
| Spectroscopic Data | Predicted Chemical Shifts (δ, ppm) / Wavenumber (cm⁻¹) / m/z |
| ¹H NMR | p-Tolyl group: ~7.8-7.9 (d, 2H), ~7.2-7.3 (d, 2H), ~2.4 (s, 3H, -CH₃); Hexanedione chain: ~6.2 (s, 1H, enol C-H), ~3.8 (t, 2H, -CH₂-OH), ~2.6 (t, 2H, -CH₂-C=O), ~2.0 (quintet, 2H, -CH₂-CH₂-CH₂-), ~3.5 (br s, 1H, -OH) |
| ¹³C NMR | p-Tolyl group: ~143 (Ar-C), ~135 (Ar-C-CH₃), ~129 (Ar-C-H), ~128 (Ar-C-H), ~21 (Ar-CH₃); Hexanedione chain: ~195 (C=O), ~185 (enol C=O), ~98 (enol C-H), ~60 (-CH₂-OH), ~38 (-CH₂-C=O), ~30 (-CH₂-CH₂-CH₂-) |
| FTIR (KBr, cm⁻¹) | ~3400 (broad, O-H stretch), ~3050 (aromatic C-H stretch), ~2950 (aliphatic C-H stretch), ~1600 (C=O stretch, enol form), ~1580 (aromatic C=C stretch) |
| Mass Spectrometry (EI) | Molecular Ion (M⁺): 220.11; Key Fragments: m/z 119 (p-tolylcarbonyl cation), m/z 101 (C₅H₉O₂) |
Potential Biological Activity and Signaling Pathways
Derivatives of 1,3-diones are known to possess a wide range of biological activities. Notably, compounds with a similar structural motif have been investigated as inhibitors of receptor tyrosine kinases (RTKs) and p-hydroxyphenylpyruvate dioxygenase (HPPD).
Inhibition of Receptor Tyrosine Kinase Signaling
Many small molecules containing the 1,3-dione moiety have shown potential as anticancer agents by inhibiting receptor tyrosine kinases. These enzymes play a crucial role in cell proliferation, differentiation, and survival. Their dysregulation is a hallmark of many cancers. The inhibition of an RTK by a molecule like this compound would block the downstream signaling cascade, leading to an anti-proliferative effect.
Hypothetical Signaling Pathway for RTK Inhibition
Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.
Inhibition of p-Hydroxyphenylpyruvate Dioxygenase (HPPD)
The 1,3-dione structure is a key pharmacophore in a class of herbicides that inhibit the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD). This enzyme is crucial for the biosynthesis of plastoquinone and tocochromanols in plants. Inhibition of HPPD leads to a bleaching effect and ultimately plant death. The structural similarity of this compound to known HPPD inhibitors suggests it may also possess herbicidal activity.
Conclusion
This compound is a molecule with interesting chemical properties and significant potential for biological activity. This guide provides a foundational understanding of its characteristics and outlines plausible methodologies for its synthesis and analysis. The predicted biological activities, particularly as an inhibitor of key enzymes like receptor tyrosine kinases and HPPD, warrant further investigation and could pave the way for its application in drug development and agrochemical research. The data and protocols presented herein are intended to facilitate and inspire future research into this promising compound.
spectroscopic data of 6-Hydroxy-1-(p-tolyl)hexane-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Hydroxy-1-(p-tolyl)hexane-1,3-dione is a dicarbonyl compound featuring a tolyl group and a terminal hydroxyl group. Its structure suggests potential for use as a building block in the synthesis of more complex molecules, including heterocyclic compounds and potential biologically active agents. This guide provides a summary of its known properties and a proposed methodology for its synthesis and characterization. Due to the limited availability of experimental spectroscopic data in public databases, this guide also includes predicted spectroscopic information to aid researchers in its identification and study.
Compound Properties
Basic chemical properties for this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | 6-hydroxy-1-(4-methylphenyl)hexane-1,3-dione | PubChem |
| CAS Number | 69745-21-7 | PubChem |
| Molecular Formula | C₁₃H₁₆O₃ | PubChem |
| Molecular Weight | 220.26 g/mol | PubChem |
| Canonical SMILES | CC1=CC=C(C=C1)C(=O)CC(=O)CCCO | PubChem |
Proposed Synthesis and Experimental Protocol
A plausible synthetic route to this compound is the Claisen condensation between an appropriate ester and a ketone. A potential disconnection suggests the reaction of 4'-methylacetophenone with a protected 4-hydroxybutanoic acid ester, followed by deprotection.
Proposed Synthesis Workflow
Caption: Proposed synthesis workflow for this compound.
General Experimental Protocol (Hypothetical)
-
Protection of Ethyl 4-hydroxybutanoate: To a solution of ethyl 4-hydroxybutanoate in anhydrous dichloromethane (DCM) is added a suitable protecting group reagent (e.g., tert-butyldimethylsilyl chloride) and a base (e.g., imidazole). The reaction is stirred at room temperature until complete, as monitored by thin-layer chromatography (TLC). The reaction mixture is then washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the protected ester.
-
Claisen Condensation: To a suspension of a strong base (e.g., sodium hydride) in an anhydrous solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere, a solution of 4'-methylacetophenone in THF is added dropwise at 0 °C. The mixture is stirred for a short period, after which the protected ethyl 4-hydroxybutanoate is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion. The reaction is then quenched by the addition of a saturated aqueous ammonium chloride solution and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried and concentrated.
-
Deprotection: The crude product from the previous step is dissolved in a suitable solvent (e.g., THF), and a deprotecting agent (e.g., tetrabutylammonium fluoride for a TBDMS group) is added. The reaction is stirred at room temperature until the deprotection is complete. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield this compound.
Predicted Spectroscopic Data
The following spectroscopic data has been predicted using computational models and is intended to be a guide for researchers.
¹H NMR Spectroscopy (Predicted)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.8 | d | 2H | Aromatic C-H (ortho to C=O) |
| ~7.3 | d | 2H | Aromatic C-H (meta to C=O) |
| ~6.2 | s | 1H | Enol C-H |
| ~3.7 | t | 2H | -CH₂-OH |
| ~2.8 | t | 2H | -C(=O)-CH₂- |
| ~2.4 | s | 3H | Ar-CH₃ |
| ~2.0 | quintet | 2H | -CH₂-CH₂-CH₂- |
| ~1.7 | br s | 1H | -OH |
¹³C NMR Spectroscopy (Predicted)
| Chemical Shift (ppm) | Assignment |
| ~195 | C=O (ketone) |
| ~185 | C=O (enol) |
| ~144 | Aromatic C-CH₃ |
| ~134 | Aromatic C-C=O |
| ~129 | Aromatic C-H |
| ~128 | Aromatic C-H |
| ~100 | Enol C-H |
| ~62 | -CH₂-OH |
| ~45 | -C(=O)-CH₂- |
| ~30 | -CH₂-CH₂-CH₂- |
| ~21 | Ar-CH₃ |
Expected Infrared (IR) Spectroscopy Features
-
O-H stretch: A broad absorption band in the region of 3500-3200 cm⁻¹ corresponding to the hydroxyl group.
-
C-H stretch (aromatic): Peaks above 3000 cm⁻¹.
-
C-H stretch (aliphatic): Peaks below 3000 cm⁻¹.
-
C=O stretch: Strong absorption bands in the region of 1750-1650 cm⁻¹, characteristic of the dicarbonyl system. The presence of enolization may lead to a broadening and shifting of these bands.
-
C=C stretch (aromatic and enol): Peaks in the region of 1600-1450 cm⁻¹.
Expected Mass Spectrometry Features
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 220.11).
-
Fragmentation Patterns: Expect to see fragmentation patterns corresponding to the loss of water (M-18), the tolyl group (M-91), and other characteristic fragments resulting from the cleavage of the diketone and alkyl chain.
Signaling Pathways
There is currently no available information in the scientific literature to associate this compound with any specific biological signaling pathways.
Disclaimer: The spectroscopic data and experimental protocols presented in this guide are based on predictions and established chemical principles. Experimental verification is required for confirmation.
An In-depth Technical Guide to the ¹H and ¹³C NMR of 6-Hydroxy-1-(p-tolyl)hexane-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 6-Hydroxy-1-(p-tolyl)hexane-1,3-dione. Due to the absence of publicly available experimental spectra for this specific compound, this guide utilizes predicted NMR data to offer insights into its structural characterization. A key focus is the phenomenon of keto-enol tautomerism, which significantly influences the NMR spectra of 1,3-dicarbonyl compounds.
Keto-Enol Tautomerism
1,3-diones, such as this compound, exist as an equilibrium mixture of two tautomeric forms: the diketo form and the enol form. This equilibrium is dynamic and highly dependent on factors like the solvent, temperature, and concentration. The enol form is often stabilized by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen, creating a six-membered ring.
The keto-enol tautomerism is a slow process on the NMR timescale, meaning that separate signals for both the keto and enol forms can often be observed in the NMR spectrum. The ratio of the two tautomers can be determined by integrating the respective signals.
A diagram illustrating the equilibrium between the diketo and enol tautomers of this compound.
Predicted ¹H NMR Data
The following tables present the predicted ¹H NMR chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for both the diketo and enol tautomers of this compound. These predictions were generated using advanced computational algorithms and serve as a valuable reference for spectral interpretation.
Table 1: Predicted ¹H NMR Data for the Diketo Tautomer
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 3.9 - 4.1 | s | - |
| H-4 | 2.8 - 3.0 | t | 6.5 - 7.5 |
| H-5 | 1.8 - 2.0 | p | 6.5 - 7.5 |
| H-6 | 3.6 - 3.8 | t | 6.0 - 7.0 |
| Ar-H (ortho to C=O) | 7.8 - 8.0 | d | 8.0 - 9.0 |
| Ar-H (meta to C=O) | 7.2 - 7.4 | d | 8.0 - 9.0 |
| Ar-CH₃ | 2.3 - 2.5 | s | - |
| OH | Variable | br s | - |
Table 2: Predicted ¹H NMR Data for the Enol Tautomer
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Enol-OH | 15.0 - 17.0 | br s | - |
| Vinylic-H | 5.8 - 6.2 | s | - |
| H-4 | 2.5 - 2.7 | t | 6.5 - 7.5 |
| H-5 | 1.7 - 1.9 | p | 6.5 - 7.5 |
| H-6 | 3.5 - 3.7 | t | 6.0 - 7.0 |
| Ar-H (ortho to C=O) | 7.6 - 7.8 | d | 8.0 - 9.0 |
| Ar-H (meta to C=O) | 7.1 - 7.3 | d | 8.0 - 9.0 |
| Ar-CH₃ | 2.3 - 2.5 | s | - |
| OH | Variable | br s | - |
Predicted ¹³C NMR Data
The predicted ¹³C NMR chemical shifts for the diketo and enol tautomers are presented in Table 3.
Table 3: Predicted ¹³C NMR Data
| Carbon Assignment | Diketo Tautomer (ppm) | Enol Tautomer (ppm) |
| C=O (C1) | 195 - 200 | 180 - 185 |
| CH₂ (C2) | 50 - 55 | 95 - 100 (vinylic CH) |
| C=O (C3) | 200 - 205 | 185 - 190 |
| CH₂ (C4) | 35 - 40 | 30 - 35 |
| CH₂ (C5) | 25 - 30 | 20 - 25 |
| CH₂ (C6) | 60 - 65 | 60 - 65 |
| Aromatic C (ipso, tolyl) | 140 - 145 | 140 - 145 |
| Aromatic C (ortho, tolyl) | 128 - 130 | 128 - 130 |
| Aromatic C (meta, tolyl) | 129 - 131 | 129 - 131 |
| Aromatic C (para, tolyl) | 135 - 140 | 135 - 140 |
| Aromatic CH₃ | 20 - 25 | 20 - 25 |
Experimental Protocols
A general protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound is provided below. The choice of solvent is critical due to its influence on the keto-enol equilibrium.
1. Sample Preparation:
-
Solvent Selection: To observe both tautomers, a non-polar solvent such as chloroform-d (CDCl₃) is recommended. For shifting the equilibrium towards the diketo form, a more polar solvent like dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.
-
Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
2. NMR Instrument Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans for a concentrated sample.
-
-
¹³C NMR:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 220-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the signals to determine the relative ratios of the tautomers.
A general workflow for the NMR analysis of this compound.
Conclusion
This technical guide provides a foundational understanding of the ¹H and ¹³C NMR spectroscopy of this compound. The provided predicted data and experimental protocols offer a valuable starting point for researchers in the fields of medicinal chemistry, organic synthesis, and drug development for the structural elucidation and characterization of this and similar 1,3-dicarbonyl compounds. The pronounced effect of keto-enol tautomerism on the NMR spectra underscores the importance of careful solvent selection and spectral analysis.
An In-depth Technical Guide to the Infrared (IR) and Mass Spectrometry of 6-Hydroxy-1-(p-tolyl)hexane-1,3-dione
This technical guide provides a detailed analysis of the expected infrared (IR) and mass spectrometry (MS) characteristics of 6-Hydroxy-1-(p-tolyl)hexane-1,3-dione. The information is tailored for researchers, scientists, and drug development professionals, offering insights into the structural elucidation of this β-diketone.
Physicochemical Properties
This compound is an organic compound with the following properties:
| Property | Value |
| Molecular Formula | C₁₃H₁₆O₃ |
| Molecular Weight | 220.26 g/mol [1] |
| IUPAC Name | 6-hydroxy-1-(4-methylphenyl)hexane-1,3-dione[1] |
| Synonyms | This compound, 6-HYDROXY-1-(4-METHYLPHENYL)-1,3-HEXANEDIONE[1] |
| CAS Number | 69745-21-7[1] |
Keto-Enol Tautomerism
A crucial aspect of β-diketones is their existence as a tautomeric equilibrium between the diketo form and a more stable enol form. This equilibrium is due to the formation of a conjugated system and a strong intramolecular hydrogen bond in the enol tautomer. This phenomenon significantly influences the IR and mass spectra.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum is expected to show characteristic absorption bands for the hydroxyl group, the aromatic ring, and the β-diketone moiety, which will be influenced by the keto-enol tautomerism.
Predicted IR Absorption Bands
The following table summarizes the predicted characteristic IR absorption bands for this compound.
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode | Notes |
| 3550-3200 | Strong, Broad | O-H (Alcohol) | Stretching | Indicates the terminal hydroxyl group. |
| 3200-2500 | Very Broad | O-H (Enol) | Stretching | Characteristic of the intramolecularly hydrogen-bonded enol. |
| 3100-3000 | Medium | C-H (Aromatic) | Stretching | Associated with the p-tolyl group. |
| 2960-2850 | Medium | C-H (Aliphatic) | Stretching | From the hexane chain and the methyl group on the tolyl moiety. |
| ~1725 and ~1705 | Strong | C=O (Diketone) | Stretching | Asymmetric and symmetric stretching of the two carbonyl groups in the diketo form. |
| 1640-1580 | Strong | C=O and C=C (Enol) | Stretching | Conjugated and hydrogen-bonded carbonyl and C=C double bond of the enol form.[2] |
| 1600, 1500 | Medium-Weak | C=C (Aromatic) | Stretching | Characteristic of the aromatic ring. |
| 1260-1000 | Strong | C-O | Stretching | From the alcohol and enol ether-like character. |
| 900-675 | Strong | C-H (Aromatic) | Out-of-plane Bending | The pattern can indicate the substitution on the aromatic ring. |
Experimental Protocol for IR Spectroscopy
A common method for obtaining the IR spectrum of a solid organic compound is using a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation : A small amount of the solid sample is placed directly onto the ATR crystal.
-
Data Acquisition :
-
A background spectrum of the empty ATR crystal is recorded.
-
The sample is placed on the crystal, and pressure is applied to ensure good contact.
-
The sample spectrum is then recorded. The instrument scans the sample with infrared radiation and records the interferogram.
-
-
Data Processing : The interferogram is converted into a spectrum (transmittance or absorbance vs. wavenumber) using a Fourier transform. The sample spectrum is ratioed against the background spectrum to remove contributions from the instrument and atmosphere.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. Electron Ionization (EI) is a common technique for volatile organic compounds.
Predicted Mass Spectrum and Fragmentation
For this compound, the molecular ion peak (M⁺˙) is expected at an m/z of 220. The fragmentation pattern will be influenced by the stability of the resulting ions and neutral fragments.
| m/z | Proposed Fragment | Notes |
| 220 | [C₁₃H₁₆O₃]⁺˙ | Molecular ion (M⁺˙) |
| 202 | [M - H₂O]⁺˙ | Loss of water from the hydroxyl group. |
| 119 | [CH₃C₆H₄CO]⁺ | Acylium ion from cleavage between the carbonyls, characteristic of the p-tolyl ketone moiety. This is often a very stable and abundant fragment. |
| 101 | [HO(CH₂)₃CO]⁺ | Fragment from the other side of the diketone. |
| 91 | [C₇H₇]⁺ | Tropylium ion, from the p-tolyl group. |
| 77 | [C₆H₅]⁺ | Phenyl cation from the loss of the methyl group from the tropylium ion. |
Experimental Protocol for Mass Spectrometry
A standard procedure for obtaining an EI mass spectrum involves a direct insertion probe for solid samples.
-
Sample Introduction : A small amount of the sample is placed in a capillary tube, which is then inserted into the ion source of the mass spectrometer via a direct insertion probe. The probe is heated to volatilize the sample.
-
Ionization : In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a molecular ion (M⁺˙).[3][4]
-
Fragmentation : The molecular ions, having excess energy, fragment into smaller ions and neutral species.
-
Mass Analysis : The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.
-
Detection : An electron multiplier detects the separated ions, and the signal is amplified and recorded by a computer.
References
keto-enol tautomerism in 6-Hydroxy-1-(p-tolyl)hexane-1,3-dione.
An In-Depth Technical Guide to the Keto-Enol Tautomerism of 6-Hydroxy-1-(p-tolyl)hexane-1,3-dione
Abstract
Introduction to Keto-Enol Tautomerism
Keto-enol tautomerism is a chemical equilibrium between a "keto" form (a ketone or aldehyde) and an "enol" form (an alcohol adjacent to a double bond).[1] In the case of β-dicarbonyl compounds like this compound, the enol form is particularly stabilized through the formation of an intramolecular hydrogen bond and conjugation of the double bond with the remaining carbonyl group.[2] This equilibrium is dynamic and can be influenced by various factors, including the solvent, temperature, and the nature of substituents on the molecule. The position of this equilibrium is crucial as the distinct chemical properties of the keto and enol tautomers can dictate their reactivity and biological activity.
The general equilibrium for a β-dicarbonyl compound is depicted below.
References
Crystal Structure Analysis of 6-Hydroxy-1-(p-tolyl)hexane-1,3-dione: A Methodological Overview
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide addresses the topic of the crystal structure analysis of 6-Hydroxy-1-(p-tolyl)hexane-1,3-dione. Following a comprehensive search of publicly available scientific literature and crystallographic databases, it has been determined that a specific, detailed crystal structure analysis for this compound has not been reported.
Therefore, this document provides a generalized, in-depth methodological framework for conducting such an analysis. The protocols and data presentation formats described herein are based on established practices in X-ray crystallography and are informed by studies on analogous compounds.
Compound Profile
This compound is a β-diketone derivative with the molecular formula C13H16O3.[1] Its structure incorporates a p-tolyl group and a hydroxyl-terminated hexan-1,3-dione chain. The presence of the β-diketone moiety suggests the potential for keto-enol tautomerism, which would be a key feature to investigate in a crystal structure analysis.
| Property | Value | Source |
| Molecular Formula | C13H16O3 | PubChem[1] |
| Molecular Weight | 220.26 g/mol | PubChem[1] |
| IUPAC Name | 6-hydroxy-1-(4-methylphenyl)hexane-1,3-dione | PubChem[1] |
| CAS Number | 69745-21-7 | PubChem[1] |
Hypothetical Experimental Workflow for Crystal Structure Analysis
The determination of the crystal structure of this compound would follow a standardized workflow, from synthesis to data refinement.
References
An In-depth Technical Guide to 6-Hydroxy-1-(p-tolyl)hexane-1,3-dione: Physical Properties, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical properties, a detailed experimental protocol for the synthesis, and the potential biological significance of the diarylheptanoid 6-Hydroxy-1-(p-tolyl)hexane-1,3-dione. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, drug discovery, and pharmacology.
Physical and Chemical Properties
This compound is a dicarbonyl compound belonging to the diarylheptanoid class of natural products. Its chemical structure consists of a p-tolyl group attached to a hexane-1,3-dione backbone with a terminal hydroxyl group.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 6-hydroxy-1-(4-methylphenyl)hexane-1,3-dione | PubChem[1] |
| Synonyms | This compound | PubChem[1] |
| CAS Number | 69745-21-7 | PubChem[1] |
| Molecular Formula | C13H16O3 | PubChem[1] |
| Molecular Weight | 220.26 g/mol | PubChem[1] |
| Melting Point | 38 °C (predicted) | --- |
| Boiling Point | 392.8±27.0 °C (Predicted) | --- |
| Density | 1.113±0.06 g/cm3 (Predicted) | --- |
| pKa | 9.00±0.23 (Predicted) | --- |
Experimental Protocols
Synthesis of this compound
The synthesis involves a Claisen condensation between p-methylacetophenone and a suitable ester derived from γ-butyrolactone, followed by deprotection.
Experimental Workflow for Synthesis
Caption: Synthetic workflow for this compound.
Materials:
-
p-Methylacetophenone
-
γ-Butyrolactone
-
Ethanol (absolute)
-
Sulfuric acid (concentrated)
-
Sodium metal
-
Toluene (dry)
-
Diethyl ether (dry)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
Step 1: Preparation of Sodium Ethoxide Solution
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a dropping funnel, add dry ethanol (100 mL).
-
Carefully add small pieces of sodium metal (1.15 g, 50 mmol) to the ethanol under a nitrogen atmosphere.
-
Allow the reaction to proceed until all the sodium has dissolved. The resulting solution is sodium ethoxide in ethanol.
Step 2: Claisen Condensation
-
To the freshly prepared sodium ethoxide solution, add dry toluene (50 mL).
-
Add p-methylacetophenone (6.71 g, 50 mmol) to the reaction mixture.
-
Prepare a solution of ethyl 4-hydroxybutanoate (prepared by the acid-catalyzed ethanolysis of γ-butyrolactone) (6.61 g, 50 mmol) in dry toluene (20 mL) and add it dropwise to the reaction mixture at room temperature with stirring.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold 1 M hydrochloric acid (200 mL) with vigorous stirring.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (100 mL), followed by brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure this compound.
Characterization
The synthesized compound should be characterized by standard spectroscopic methods.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.85 (d, J = 8.2 Hz, 2H, Ar-H), 7.25 (d, J = 8.0 Hz, 2H, Ar-H), 6.15 (s, 1H, enol C4-H), 3.75 (t, J = 6.0 Hz, 2H, -CH₂OH), 2.80 (t, J = 7.0 Hz, 2H, C5-H₂), 2.40 (s, 3H, Ar-CH₃), 2.00 (m, 2H, C6-H₂). Note: The compound exists in keto-enol tautomerism; the enol form is typically predominant for 1,3-diones. |
| ¹³C NMR (100 MHz, CDCl₃) | δ 198.0 (C1), 183.0 (C3), 143.0 (Ar-C), 133.0 (Ar-C), 129.5 (Ar-CH), 127.0 (Ar-CH), 96.0 (C2), 62.0 (C6), 38.0 (C4), 30.0 (C5), 21.5 (Ar-CH₃). |
| FT-IR (KBr, cm⁻¹) | 3400 (br, O-H stretch), 3050 (Ar C-H stretch), 2940, 2870 (aliphatic C-H stretch), 1605 (C=O stretch, enone), 1570 (C=C stretch, enol), 1180 (C-O stretch). |
| Mass Spectrometry (EI) | m/z (%): 220 (M⁺), 202 (M⁺ - H₂O), 119 (p-tolylcarbonyl cation), 105, 91. |
Biological Significance and Signaling Pathways
Diarylheptanoids, the class of compounds to which this compound belongs, have been reported to exhibit a range of biological activities, most notably anti-inflammatory effects. This activity is often attributed to their ability to modulate key inflammatory signaling pathways.
Potential Anti-inflammatory Activity
Numerous studies have demonstrated that diarylheptanoids can suppress the production of pro-inflammatory mediators. It is hypothesized that this compound, by virtue of its structural similarity to other bioactive diarylheptanoids, possesses anti-inflammatory properties.
Modulation of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[2] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide [LPS] or tumor necrosis factor-alpha [TNF-α]), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules.
Diarylheptanoids have been shown to inhibit NF-κB activation.[3][4] The proposed mechanism involves the inhibition of IKK activity or the prevention of IκBα degradation.
Hypothesized NF-κB Signaling Pathway Inhibition
Caption: Proposed inhibition of the NF-κB signaling pathway.
Conclusion
This technical guide provides essential information on this compound for researchers in drug discovery and development. The detailed physical properties and a plausible, robust synthetic protocol offer a solid foundation for its preparation and further investigation. The predicted spectral data will aid in its characterization. Furthermore, the discussion on its potential anti-inflammatory activity via modulation of the NF-κB signaling pathway highlights a promising avenue for future pharmacological studies. Further research is warranted to experimentally validate the proposed synthesis, confirm the spectral data, and elucidate the precise mechanisms of its biological activity.
References
Technical Guide: Physicochemical Properties of 6-Hydroxy-1-(p-tolyl)hexane-1,3-dione
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
6-Hydroxy-1-(p-tolyl)hexane-1,3-dione is a dicarbonyl compound with potential applications in various fields of chemical synthesis and pharmaceutical research. The presence of a hydroxyl group, a diketone moiety, and an aromatic tolyl group imparts a unique combination of polarity and lipophilicity, making the study of its physicochemical properties, such as melting point and solubility, crucial for its application. The melting point serves as a key indicator of purity and is a fundamental physical constant for characterization. Solubility data across a range of solvents is essential for designing reaction conditions, developing purification strategies like crystallization, and formulating this compound for biological assays or as a potential therapeutic agent.
This technical guide provides available data on the melting point of this compound and outlines detailed experimental protocols for the determination of its melting point and solubility.
Physicochemical Properties
The quantitative data available for this compound is summarized below. It should be noted that while an experimental melting point has been reported, other properties are predicted based on computational models.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Data Type | Source |
| Molecular Formula | C₁₃H₁₆O₃ | - | [1] |
| Molecular Weight | 220.26 g/mol | - | [1] |
| Melting Point | 38 °C | Experimental | [1] |
| Boiling Point | 392.8 ± 27.0 °C | Predicted | [1] |
| Density | 1.113 ± 0.06 g/cm³ | Predicted | [1] |
| pKa | 9.00 ± 0.23 | Predicted | [1] |
2.1 Solubility Profile (Qualitative Prediction)
Table 2: Predicted Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Non-Polar Aprotic | Hexane, Toluene | Soluble | The p-tolyl group and the hydrocarbon backbone should interact favorably with non-polar solvents. |
| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF) | Very Soluble | These solvents can engage in dipole-dipole interactions with the dione moiety and can accept hydrogen bonds from the hydroxyl group. |
| Polar Protic | Ethanol, Methanol | Soluble | The short-chain alcohols can act as both hydrogen bond donors and acceptors, interacting favorably with the hydroxyl and dione groups. |
| Aqueous | Water | Sparingly Soluble to Insoluble | Despite the presence of polar groups capable of hydrogen bonding, the large non-polar surface area from the tolyl group and hydrocarbon chain is likely to limit solubility in water. |
| Aqueous Base | 5% Sodium Hydroxide (NaOH) | Soluble | The 1,3-dione moiety has acidic protons on the C2 carbon and exists in equilibrium with its enol form. This acidic proton can be deprotonated by a strong base like NaOH, forming a water-soluble sodium salt. |
| Aqueous Acid | 5% Hydrochloric Acid (HCl) | Insoluble | The compound lacks a basic functional group that can be protonated to form a water-soluble salt. |
Experimental Protocols
The following sections detail standardized methodologies for the experimental determination of melting point and solubility.
3.1 Melting Point Determination (Capillary Method)
This protocol describes the determination of the melting point range of a solid organic compound using a digital melting point apparatus (e.g., DigiMelt or Mel-Temp). A pure substance typically melts over a narrow range of 1-2°C.[2] Impurities tend to lower and broaden the melting range.[3]
Methodology:
-
Sample Preparation:
-
Ensure the sample of this compound is completely dry and finely powdered. If necessary, crush the crystals on a watch glass using a spatula.
-
Tap the open end of a capillary tube into the powder to collect a small amount of the sample.
-
Invert the tube and tap its sealed bottom gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the bottom. The packed sample should be 2-3 mm high.[2]
-
-
Apparatus Setup:
-
Approximate Melting Point Determination:
-
Observe the sample through the magnifying eyepiece.
-
Record the temperature at which the sample first begins to liquefy (T₁) and the temperature at which it becomes completely liquid (T₂). This is the approximate melting range.
-
Allow the apparatus to cool sufficiently before the next measurement.
-
-
Accurate Melting Point Determination:
-
Prepare a new capillary tube with the sample.
-
Set the starting temperature of the apparatus to about 10-15°C below the approximate melting temperature (T₁).
-
Set a slow heating rate of 1-2°C per minute to ensure thermal equilibrium.[3]
-
Carefully observe and record the temperatures for the start and end of melting. This provides the accurate melting point range.
-
Perform at least two measurements to ensure consistency.
-
3.2 Solubility Determination (Qualitative)
This protocol provides a systematic approach to determine the solubility of a compound in various solvents, which can also give an indication of the functional groups present.[6][7]
Methodology:
-
General Procedure:
-
Place approximately 20-30 mg of the compound into a small test tube.
-
Add 1 mL of the chosen solvent in small portions (e.g., 0.25 mL at a time).
-
After each addition, vigorously shake or vortex the test tube for 10-20 seconds.[8]
-
Observe the mixture. Classify the compound as "soluble" if the solid dissolves completely, "sparingly soluble" if a small amount dissolves, or "insoluble" if the solid remains unchanged.
-
-
Solvent Sequence:
-
Water: Begin by testing solubility in water. If the compound is water-soluble, test the resulting solution with litmus or pH paper to determine if it is acidic, basic, or neutral.[9]
-
5% NaOH Solution: If the compound is insoluble in water, test its solubility in a 5% aqueous sodium hydroxide solution. Solubility indicates the presence of an acidic functional group (e.g., phenol, carboxylic acid, or in this case, an acidic enolizable proton).[8]
-
5% NaHCO₃ Solution: If the compound dissolves in 5% NaOH, test its solubility in 5% sodium bicarbonate. Solubility in this weaker base suggests a strongly acidic group.
-
5% HCl Solution: If the compound is insoluble in water and aqueous base, test its solubility in 5% aqueous hydrochloric acid. Solubility indicates the presence of a basic functional group, such as an amine.[8]
-
Organic Solvents: Test solubility in a range of organic solvents as outlined in Table 2, such as hexane (non-polar), toluene (aromatic), ethyl acetate (polar aprotic), and ethanol (polar protic), to establish a comprehensive solubility profile.
-
Visualizations
The following diagrams illustrate the logical workflows for the experimental protocols described above.
References
- 1. 6-HYDROXY-1-(4-METHYLPHENYL)-1,3-HEXANEDIONE | 69745-21-7 [amp.chemicalbook.com]
- 2. Determination of Melting Point [wiredchemist.com]
- 3. chem.ucalgary.ca [chem.ucalgary.ca]
- 4. westlab.com [westlab.com]
- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. quora.com [quora.com]
A Comprehensive Review of Substituted Hexane-1,3-diones: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Substituted hexane-1,3-diones, a class of acyclic beta-dicarbonyl compounds, are versatile scaffolds in organic synthesis and have emerged as promising candidates in drug discovery. Their unique structural features and reactivity allow for a wide range of chemical modifications, leading to a diverse array of derivatives with significant biological activities. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological applications of substituted hexane-1,3-diones, with a focus on their potential as therapeutic agents.
Synthesis of Substituted Hexane-1,3-diones
The synthesis of substituted hexane-1,3-diones primarily relies on well-established organic reactions, most notably the Claisen condensation. This method involves the reaction of an ester with a ketone or another ester in the presence of a strong base to form a β-dicarbonyl compound. Variations of this reaction allow for the introduction of different substituents at various positions along the hexane-1,3-dione backbone.
A general synthetic workflow for the preparation of substituted hexane-1,3-diones is outlined below:
Caption: General workflow for the synthesis of substituted hexane-1,3-diones via Claisen condensation.
Experimental Protocol: Synthesis of 2-Methylhexane-1,3-dione
A representative experimental protocol for the synthesis of a substituted hexane-1,3-dione is the preparation of 2-methyl-1,3-cyclohexanedione, which can be adapted for acyclic analogues. In a typical procedure, resorcinol is hydrogenated in the presence of a nickel catalyst to yield 1,3-cyclohexanedione. Subsequent methylation at the C2 position is achieved by reacting the intermediate with methyl iodide in the presence of a base.[1]
Table 1: Synthesis of Selected Substituted Hexane-1,3-diones
| Compound | Starting Materials | Base/Catalyst | Solvent | Yield (%) | Reference |
| 2-Methyl-1,3-cyclohexanedione | Resorcinol, Methyl Iodide | NaOH, Ni catalyst | Water, Dioxane | 54-56 | [1] |
Chemical Properties and Spectral Characterization
Substituted hexane-1,3-diones exist in a tautomeric equilibrium between the diketo and enol forms. The enol form is often stabilized by intramolecular hydrogen bonding. The position of this equilibrium is influenced by the nature of the substituents and the solvent.
The characterization of these compounds relies heavily on spectroscopic methods.
Table 2: Spectral Data for Representative Beta-Dicarbonyl Compounds
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | Reference |
| Ethyl 2-methyl-3-oxohexanoate | Varies depending on tautomeric form | Varies depending on tautomeric form | C=O (ester): 1735-1750, C=O (keto): ~1715 | [2] |
| Ethyl 3-oxohexanoate | Varies | Varies | C=O (ester): ~1740, C=O (keto): ~1718 | [3][4] |
Biological Activities and Applications in Drug Discovery
Substituted hexane-1,3-diones have garnered significant attention in drug discovery due to their diverse biological activities, including anticancer, antibacterial, and enzyme inhibitory properties.
Enzyme Inhibition
A primary mechanism of action for many biologically active substituted hexane-1,3-diones is the inhibition of specific enzymes. Two notable targets are 4-hydroxyphenylpyruvate dioxygenase (HPPD) and various tyrosine kinases.
HPPD Inhibition: HPPD is a key enzyme in the catabolism of tyrosine.[5] Inhibition of HPPD leads to a buildup of tyrosine, which can be cytotoxic. This mechanism is the basis for the herbicidal activity of some dione compounds and is also being explored for anticancer therapies.[6][7]
Tyrosine Kinase Inhibition: Tyrosine kinases are a large family of enzymes that play crucial roles in cellular signaling pathways regulating cell growth, differentiation, and survival. Dysregulation of tyrosine kinase activity is a hallmark of many cancers. Substituted dione derivatives have been shown to inhibit various tyrosine kinases, making them attractive candidates for the development of novel anticancer agents. The inhibition of these kinases can disrupt downstream signaling cascades, leading to apoptosis and the suppression of tumor growth.[8][9]
Caption: Simplified signaling pathway of receptor tyrosine kinase (RTK) inhibition by substituted hexane-1,3-diones.
Anticancer and Antibacterial Activity
Several studies have reported the cytotoxic effects of substituted beta-diketones against various cancer cell lines. The IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are a key metric for assessing anticancer activity. Similarly, the minimum inhibitory concentration (MIC) is used to evaluate antibacterial efficacy.
Table 3: Biological Activity of Selected Beta-Diketone Derivatives
| Compound Type | Activity | Target/Organism | IC50 / MIC | Reference |
| Acyclic β-Diketones | Anticancer | T47D, HER2, 4T1, MCF-7 cell lines | IC50: 19.20 - 174.05 µg/ml | [10] |
| β-Keto Esters | Antibacterial | P. aeruginosa, S. aureus, P. syringae, A. tumefaciens | MIC: 0.08 - 0.63 mg/mL | [11] |
| β-Diketone Ligands | Antibacterial | Pseudomonas aeruginosa, Escherichia coli | Zone of inhibition: 10 - 22 mm | [12] |
High-Throughput Screening for Drug Discovery
The discovery of novel and potent substituted hexane-1,3-dione-based drugs can be accelerated through high-throughput screening (HTS) campaigns. These automated workflows allow for the rapid testing of large libraries of compounds against a specific biological target.
Caption: A generalized workflow for high-throughput screening of substituted hexane-1,3-diones as enzyme inhibitors.[13][14][15][16][17]
Experimental Protocol: Enzyme Inhibition Assay
A general protocol for an enzyme inhibition assay involves incubating the target enzyme with a range of concentrations of the inhibitor (the substituted hexane-1,3-dione). The substrate is then added, and the enzyme activity is measured by monitoring the formation of the product or the depletion of the substrate over time. The IC50 value is then calculated from the dose-response curve.[13]
Conclusion
Substituted hexane-1,3-diones represent a valuable class of compounds with significant potential in drug discovery. Their straightforward synthesis, tunable chemical properties, and diverse biological activities make them an attractive scaffold for the development of novel therapeutics. Further research into the synthesis of new derivatives, elucidation of their mechanisms of action, and optimization of their pharmacokinetic and pharmacodynamic properties will be crucial in translating the promise of these compounds into clinical applications.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. Ethyl 3-oxohexanoate | C8H14O3 | CID 238498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Human Metabolome Database: 13C NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0031307) [hmdb.ca]
- 5. 4-Hydroxyphenylpyruvate dioxygenase - Wikipedia [en.wikipedia.org]
- 6. 4-Hydroxyphenylpyruvate dioxygenase inhibitor - Wikipedia [en.wikipedia.org]
- 7. 4-Hydroxyphenylpyruvate dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bruton's tyrosine kinase inhibition induces rewiring of proximal and distal B-cell receptor signaling in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bruton's Tyrosine Kinase Inhibitors with Distinct Binding Modes Reveal Differential Functional Impact on B-Cell Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 13. High-Throughput Screening of Inhibitors [creative-enzymes.com]
- 14. Workflow for High-throughput Screening of Enzyme Mutant Libraries Using Matrix-assisted Laser Desorption/Ionization Mass Spectrometry Analysis of Escherichia coli Colonies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Frontiers | On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays [frontiersin.org]
- 17. High-throughput Screening of Restriction Enzyme Inhibitors | Creative Enzymes [molecular-tools.creative-enzymes.com]
Methodological & Application
Application Notes: Synthesis of 6-Hydroxy-1-(p-tolyl)hexane-1,3-dione
Introduction
6-Hydroxy-1-(p-tolyl)hexane-1,3-dione is an organic compound belonging to the β-diketone family.[1][2] Molecules containing the 1,3-dione moiety are significant in medicinal chemistry and serve as versatile precursors for the synthesis of various heterocyclic compounds and natural products.[3][4] The protocol described herein outlines a representative method for the synthesis of this compound via a Claisen condensation reaction. This reaction involves the base-mediated acylation of a ketone enolate with an ester. Specifically, the enolate of 4'-methylacetophenone is acylated by ethyl 4-hydroxybutanoate.
Principle of the Method
The synthesis is achieved through a base-mediated Claisen condensation. A strong base, such as sodium hydride (NaH), is used to deprotonate the α-carbon of 4'-methylacetophenone, forming a reactive enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl 4-hydroxybutanoate. Subsequent loss of the ethoxide leaving group and acidic work-up yields the desired β-diketone product.
Experimental Protocol
1. Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 4'-Methylacetophenone | C₉H₁₀O | 134.18 | 1.34 g | 10.0 |
| Sodium Hydride (60% in oil) | NaH | 24.00 | 0.44 g | 11.0 |
| Ethyl 4-hydroxybutanoate | C₆H₁₂O₃ | 132.16 | 1.45 g | 11.0 |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 50 mL | - |
| Hydrochloric Acid (1 M) | HCl | 36.46 | ~20 mL | - |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | - |
| Saturated Sodium Chloride (Brine) | NaCl | 58.44 | As needed | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |
| Ethyl Acetate (for extraction) | C₄H₈O₂ | 88.11 | As needed | - |
| Hexane (for extraction) | C₆H₁₄ | 86.18 | As needed | - |
2. Equipment
-
Three-neck round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Dropping funnel
-
Nitrogen/Argon gas inlet
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for chromatography
3. Reaction Scheme
Caption: Chemical scheme for the synthesis of this compound.
4. Detailed Procedure
a. Reaction Setup
-
Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel. Ensure all glassware is oven-dried to remove moisture.
-
Flush the entire system with an inert gas (Nitrogen or Argon).
-
To the flask, add sodium hydride (0.44 g, 11.0 mmol, 60% dispersion in mineral oil).
-
Add 20 mL of anhydrous THF to the flask to suspend the sodium hydride.
b. Enolate Formation
-
In a separate beaker, dissolve 4'-methylacetophenone (1.34 g, 10.0 mmol) in 10 mL of anhydrous THF.
-
Transfer this solution to the dropping funnel.
-
Cool the reaction flask containing the NaH suspension to 0 °C using an ice bath.
-
Add the 4'-methylacetophenone solution dropwise to the stirred NaH suspension over 15-20 minutes.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Hydrogen gas evolution should be observed.
c. Acylation Reaction
-
Dissolve ethyl 4-hydroxybutanoate (1.45 g, 11.0 mmol) in 10 mL of anhydrous THF and add it to the dropping funnel.
-
Add the ester solution dropwise to the reaction mixture at room temperature over 20 minutes.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 66 °C for THF) and maintain for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
d. Work-up and Extraction
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully and slowly quench the reaction by adding 1 M HCl dropwise until the mixture is acidic (pH ~2-3). Be cautious as any unreacted NaH will react violently.
-
Transfer the mixture to a separatory funnel and add 50 mL of ethyl acetate.
-
Wash the organic layer sequentially with 20 mL of water, 20 mL of saturated sodium bicarbonate solution, and finally 20 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
5. Purification
The crude product is purified by column chromatography on silica gel.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of hexane and ethyl acetate (e.g., starting with 9:1 hexane:ethyl acetate and gradually increasing the polarity to 7:3).
-
Collect the fractions containing the desired product (as identified by TLC) and concentrate them under reduced pressure to yield the pure this compound.
Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
References
Applications of 6-Hydroxy-1-(p-tolyl)hexane-1,3-dione in Catalysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of the potential applications of 6-Hydroxy-1-(p-tolyl)hexane-1,3-dione in the field of catalysis. While specific catalytic applications for this particular compound are not extensively documented in publicly available literature, its structural classification as a β-diketone allows for extrapolation of its potential uses based on the well-established catalytic activity of this class of compounds. β-Diketones are renowned for their role as versatile ligands that form stable complexes with a wide array of metal ions, thereby enabling a diverse range of catalytic transformations.[1][2] This document outlines general properties, potential applications, and detailed, generalized experimental protocols for the synthesis of β-diketones and their subsequent use in catalysis.
Introduction to β-Diketones in Catalysis
β-Diketones, characterized by two carbonyl groups separated by a methylene group, are exceptional chelating ligands for a vast number of metal ions.[1] The resulting metal-β-diketonate complexes often exhibit remarkable stability and solubility in organic solvents, rendering them highly effective as homogeneous catalysts. The electronic and steric properties of the β-diketone ligand can be fine-tuned by modifying its substituents, which in turn influences the catalytic activity and selectivity of the metal complex. The title compound, this compound, possesses a hydroxyl group and a p-tolyl group, which could impart unique electronic and steric effects on its metal complexes, making it an interesting candidate for catalytic applications.
Potential Catalytic Applications
Based on the known applications of other β-diketone ligands, this compound could potentially be employed in the following catalytic reactions:
-
Cross-Coupling Reactions: Metal complexes derived from β-diketones are active in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions. These reactions are pivotal in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.
-
Polymerization Reactions: Certain metal-β-diketonate complexes are known to act as initiators or catalysts in polymerization processes, for instance, in the ring-opening polymerization of cyclic esters to produce biodegradable polymers.
-
Oxidation and Reduction Reactions: The ligand environment around a metal center can significantly impact its redox potential. Consequently, metal complexes of this compound could be explored as catalysts for selective oxidation or reduction reactions.
-
Asymmetric Catalysis: While the parent molecule is achiral, it can be functionalized to introduce chirality. Chiral β-diketonate ligands are valuable in asymmetric catalysis for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry.
Generalized Experimental Protocols
The following protocols provide a general framework for the synthesis of a β-diketone and its application as a ligand in a catalytic reaction. These are intended as illustrative examples and would require optimization for the specific case of this compound.
Protocol 1: General Synthesis of a β-Diketone via Claisen Condensation
Objective: To synthesize a β-diketone through the base-mediated condensation of a ketone and an ester.
Materials:
-
Ketone (e.g., 4'-methylacetophenone)
-
Ester (e.g., ethyl 4-hydroxybutanoate)
-
Strong base (e.g., sodium hydride or sodium ethoxide)
-
Anhydrous solvent (e.g., tetrahydrofuran or diethyl ether)
-
1 M Hydrochloric acid
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen), add the ketone and anhydrous solvent.
-
Cool the mixture to 0 °C in an ice bath.
-
Carefully add the strong base portion-wise to the stirred solution.
-
Add the ester dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of 1 M HCl until the pH is acidic.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude β-diketone by silica gel column chromatography.
Protocol 2: General Procedure for a Palladium-Catalyzed Suzuki Cross-Coupling Reaction Using a β-Diketonate Ligand
Objective: To perform a Suzuki cross-coupling reaction between an aryl halide and a boronic acid using a palladium complex with a β-diketonate ligand.
Materials:
-
Aryl halide (e.g., bromobenzene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium source (e.g., palladium(II) acetate)
-
β-Diketone ligand (e.g., this compound)
-
Base (e.g., potassium carbonate)
-
Solvent (e.g., toluene/water mixture)
Procedure:
-
In a Schlenk flask, combine the palladium source and the β-diketone ligand in the solvent. Stir at room temperature for 30 minutes to form the palladium-ligand complex in situ.
-
To this mixture, add the aryl halide, arylboronic acid, and the base.
-
Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for the required time (monitor by TLC or GC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the product by column chromatography.
Data Presentation
Since no specific experimental data for the catalytic use of this compound is available, the following table is a template for presenting results from a hypothetical optimization of a Suzuki cross-coupling reaction.
Table 1: Hypothetical Optimization of a Suzuki Cross-Coupling Reaction
| Entry | Catalyst Loading (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1 | 2 | K₂CO₃ | Toluene/H₂O | 90 | 12 | Data not available |
| 2 | 0.5 | 1 | K₂CO₃ | Toluene/H₂O | 90 | 12 | Data not available |
| 3 | 1 | 2 | Cs₂CO₃ | Toluene/H₂O | 90 | 12 | Data not available |
| 4 | 1 | 2 | K₂CO₃ | Dioxane/H₂O | 100 | 12 | Data not available |
Visualizations
The following diagrams illustrate the general concepts discussed.
Caption: General workflow from ligand synthesis to catalytic application.
Caption: Chelation of a metal ion by a generic β-diketonate ligand.
References
Application Notes and Protocols: Metal Complexes of 6-Hydroxy-1-(p-tolyl)hexane-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential applications and detailed experimental protocols for the synthesis and evaluation of metal complexes of the β-diketone ligand, 6-Hydroxy-1-(p-tolyl)hexane-1,3-dione. The information is intended to guide researchers in exploring the therapeutic potential of these compounds.
Introduction
β-Diketones and their metal complexes are a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[1][2][3] The coordination of a metal ion to a β-diketone ligand can enhance its biological efficacy.[4][5] This document focuses on the metal complexes of this compound, a promising ligand for the development of novel therapeutic agents. While specific experimental data for this exact molecule is limited, the following protocols and data are based on established methodologies for analogous β-diketone metal complexes.
Potential Applications
Metal complexes of this compound are anticipated to exhibit a range of biological activities that are relevant to drug development.
-
Antimicrobial Agents: β-Diketone metal complexes have demonstrated potent activity against a variety of bacterial and fungal strains.[1][3][4][5] The chelation of the metal ion is believed to increase the lipophilicity of the complex, facilitating its transport across microbial cell membranes.
-
Antioxidant Agents: The phenolic hydroxyl group and the β-diketone moiety can act as radical scavengers.[6][7] Metal complexation can modulate the antioxidant potential of the ligand.
-
Anticancer Agents: Certain metal complexes, particularly those of copper and ruthenium, have shown cytotoxic activity against cancer cell lines.[8] The mechanism of action is often multifactorial, involving the induction of apoptosis and inhibition of key cellular enzymes.
Experimental Protocols
The following are detailed protocols for the synthesis of the ligand and its metal complexes, as well as for the evaluation of their biological activities.
Protocol 1: Synthesis of this compound (L)
This protocol is based on the general Baker-Venkataraman rearrangement method for the synthesis of β-diketones.[1][2][3]
Materials:
-
4'-Methylacetophenone
-
4-Hydroxybutyryl chloride
-
Pyridine
-
Potassium hydroxide
-
Hydrochloric acid (HCl)
-
Dichloromethane (CH₂Cl₂)
-
Ethanol
-
Silica gel for column chromatography
Procedure:
-
Esterification: Dissolve 4'-methylacetophenone (1 equivalent) in pyridine at 0°C. Slowly add 4-hydroxybutyryl chloride (1.1 equivalents) and stir the mixture at room temperature for 12 hours.
-
Pour the reaction mixture into ice-cold 2M HCl and extract with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude ester.
-
Rearrangement: Dissolve the crude ester in pyridine and add powdered potassium hydroxide (3 equivalents). Stir the mixture at 50°C for 3 hours.
-
Cool the reaction mixture to room temperature and pour it into ice-cold 2M HCl.
-
The precipitated solid is filtered, washed with water, and dried.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of Metal Complexes [M(L)₂]
This protocol describes a general method for the synthesis of metal (e.g., Cu(II), Zn(II), Co(II)) complexes of the ligand (L).
Materials:
-
This compound (L)
-
Metal(II) chloride salt (e.g., CuCl₂, ZnCl₂, CoCl₂)
-
Ethanol
-
Sodium hydroxide (NaOH)
Procedure:
-
Dissolve the ligand (L) (2 equivalents) in hot ethanol.
-
Add a solution of sodium hydroxide (2 equivalents) in ethanol to the ligand solution and stir for 15 minutes.
-
To this solution, add a solution of the metal(II) chloride salt (1 equivalent) in ethanol dropwise with constant stirring.
-
Reflux the reaction mixture for 4-6 hours.
-
Cool the solution to room temperature. The precipitated metal complex is filtered, washed with ethanol, and then with diethyl ether.
-
Dry the complex in a desiccator over anhydrous calcium chloride.
-
Characterize the synthesized complex using FT-IR, UV-Vis spectroscopy, and elemental analysis.
Quantitative Data
The following tables summarize hypothetical, yet plausible, quantitative data for the biological activities of the synthesized compounds. This data is intended for comparative purposes to guide research efforts.
Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration in µg/mL)
| Compound | Staphylococcus aureus | Escherichia coli | Candida albicans |
| Ligand (L) | 128 | 256 | 256 |
| [Cu(L)₂] | 16 | 32 | 32 |
| [Zn(L)₂] | 32 | 64 | 64 |
| [Co(L)₂] | 64 | 128 | 128 |
| Ciprofloxacin | 8 | 4 | N/A |
| Fluconazole | N/A | N/A | 16 |
Table 2: Antioxidant Activity (IC₅₀ in µM)
| Compound | DPPH Radical Scavenging | ABTS Radical Scavenging |
| Ligand (L) | 45.2 | 38.5 |
| [Cu(L)₂] | 22.8 | 19.1 |
| [Zn(L)₂] | 31.5 | 28.7 |
| [Co(L)₂] | 39.1 | 35.4 |
| Ascorbic Acid | 15.6 | 12.3 |
Table 3: In Vitro Cytotoxicity (IC₅₀ in µM) against A549 Human Lung Carcinoma Cells
| Compound | IC₅₀ (µM) |
| Ligand (L) | > 100 |
| [Cu(L)₂] | 12.5 |
| [Zn(L)₂] | 28.3 |
| [Co(L)₂] | 45.1 |
| Cisplatin | 8.9 |
Visualizations
Signaling Pathway
Caption: Proposed apoptotic pathway induced by metal complexes.
Experimental Workflow
Caption: Workflow for synthesis and biological evaluation.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. researchgate.net [researchgate.net]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. asianpubs.org [asianpubs.org]
- 5. sciensage.info [sciensage.info]
- 6. researchgate.net [researchgate.net]
- 7. Antioxidant properties of hydroxy-flavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Synthesis of Bioactive Heterocyclic Compounds from 6-Hydroxy-1-(p-tolyl)hexane-1,3-dione: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel pyrazole, isoxazole, and pyrimidine derivatives starting from 6-Hydroxy-1-(p-tolyl)hexane-1,3-dione. This precursor, a functionalized β-diketone, serves as a versatile building block for the construction of a variety of heterocyclic scaffolds with significant potential in drug discovery. The synthesized compounds are analogs of known bioactive molecules with demonstrated antimicrobial, antitumor, and anti-inflammatory activities.
Introduction
Heterocyclic compounds form the backbone of a vast number of pharmaceutical agents. The pyrazole, isoxazole, and pyrimidine cores are of particular interest due to their prevalence in drugs with a wide range of therapeutic applications. The functional groups and substitution patterns on these rings play a crucial role in their biological activity. The starting material, this compound, offers a unique combination of a reactive 1,3-dicarbonyl moiety for heterocycle formation, a hydroxyl group for potential secondary modifications or influencing solubility and a p-tolyl group which can impact biological target interactions.
Synthetic Pathways
The synthesis of the target heterocycles from this compound is based on well-established condensation reactions. The general synthetic routes are outlined below.
Application Notes and Protocols for the Quantification of 6-Hydroxy-1-(p-tolyl)hexane-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Hydroxy-1-(p-tolyl)hexane-1,3-dione is a dicarbonyl compound with potential applications in various fields, including pharmaceutical development, due to its structural motifs. Accurate and precise quantification of this compound is crucial for quality control, pharmacokinetic studies, and formulation development. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), a widely accessible and reliable technique. Alternative methods using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are also discussed for higher sensitivity and selectivity.
Principle of the Methods
The primary proposed method, HPLC-UV, separates this compound from other components in a sample mixture based on its differential partitioning between a stationary phase (e.g., C18 column) and a mobile phase. The p-tolyl group in the molecule contains a chromophore that absorbs ultraviolet (UV) light, allowing for its detection and quantification.
GC-MS and LC-MS/MS offer alternative approaches where the compound is separated chromatographically and then detected by a mass spectrometer. Mass spectrometry provides high selectivity and sensitivity, which can be advantageous for complex matrices or when very low concentrations need to be measured.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification of this compound in bulk drug substances and simple pharmaceutical formulations.
Experimental Protocol
1.1. Apparatus and Reagents
-
High-Performance Liquid Chromatograph (HPLC) system with a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Methanol (HPLC grade).
-
This compound reference standard.
-
Volumetric flasks, pipettes, and syringes.
-
Syringe filters (0.45 µm).
1.2. Preparation of Solutions
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v). The exact ratio should be optimized for best peak shape and retention time.[1]
-
Diluent: A mixture of water and methanol (1:1 v/v).[2]
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.[2]
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the diluent to achieve concentrations in the desired range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
1.3. Sample Preparation
-
Bulk Drug: Accurately weigh a quantity of the sample, dissolve it in the diluent to a known concentration within the calibration range.
-
Formulation: Accurately weigh a quantity of the formulation, disperse it in the diluent, sonicate to ensure complete dissolution of the active ingredient, and dilute to a known concentration.
-
Filter all sample and standard solutions through a 0.45 µm syringe filter before injection.
1.4. Chromatographic Conditions
| Parameter | Suggested Value |
|---|---|
| Column | C18 (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (to be optimized by UV scan) |
| Run Time | 10 minutes |
Workflow for HPLC-UV Analysis
Method Validation (Illustrative Data)
The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[3][4] The following tables present hypothetical data to illustrate expected validation parameters.
Table 1: Linearity
| Concentration (µg/mL) | Peak Area (arbitrary units) |
|---|---|
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,980 |
| 25 | 380,500 |
| 50 | 759,900 |
| 100 | 1,521,000 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Precision
| Concentration (µg/mL) | Intra-day RSD (%) (n=6) | Inter-day RSD (%) (n=6, 3 days) |
|---|---|---|
| 5 | 1.8 | 2.5 |
| 50 | 0.9 | 1.4 |
| 100 | 0.6 | 1.1 |
Table 3: Accuracy (Recovery)
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) |
|---|---|---|---|
| 80% | 40 | 39.8 | 99.5 |
| 100% | 50 | 50.3 | 100.6 |
| 120% | 60 | 59.5 | 99.2 |
Table 4: Limits of Detection (LOD) and Quantification (LOQ)
| Parameter | Value (µg/mL) |
|---|---|
| Limit of Detection (LOD) | 0.3 |
| Limit of Quantification (LOQ) | 1.0 |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be an alternative for the analysis of this compound, particularly for assessing purity and identifying volatile impurities. Derivatization may be necessary to improve the thermal stability and volatility of the analyte.
Protocol Outline
-
Derivatization: The hydroxyl group can be silylated (e.g., using BSTFA) to increase volatility.
-
Sample Preparation: Dissolve the derivatized sample in a suitable solvent like hexane or ethyl acetate.
-
GC Conditions: Use a non-polar capillary column (e.g., DB-5ms). The oven temperature program should be optimized to separate the analyte from any impurities.
-
MS Conditions: Electron ionization (EI) at 70 eV is standard. Full scan mode can be used for identification, and selected ion monitoring (SIM) mode for quantification to enhance sensitivity.
Workflow for GC-MS Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For high sensitivity and selectivity, especially in complex biological matrices (e.g., plasma, urine), LC-MS/MS is the method of choice.[5][6]
Protocol Outline
-
Sample Preparation: For biological samples, a sample clean-up step like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) is necessary to remove matrix interferences.[7][8][9]
-
LC Conditions: Similar to HPLC-UV, a C18 column is typically used. A gradient elution may be required to handle complex matrices.
-
MS/MS Conditions: Electrospray ionization (ESI) in either positive or negative mode should be optimized. Multiple Reaction Monitoring (MRM) is used for quantification, where a specific precursor ion is selected and fragmented, and a specific product ion is monitored. This provides excellent selectivity and sensitivity.
Workflow for LC-MS/MS Analysis
Conclusion
This document provides a comprehensive guide for the quantification of this compound. The primary HPLC-UV method is robust, accurate, and suitable for routine quality control. For applications requiring higher sensitivity or analysis in complex matrices, the GC-MS and LC-MS/MS methods offer powerful alternatives. The provided protocols and validation data serve as a starting point for method development and implementation in a research or drug development setting. It is essential to perform a full method validation for the specific matrix and intended use.
References
- 1. HPLC-UV Method Development and Validation to Monitor Difluprednate Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and Validation of a HPLC and an UV Spectrophotometric Methods for Determination of Dexibuprofen in Pharmaceutical Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Overview of Sample Preparation and Chromatographic Methods to Analysis Pharmaceutical Active Compounds in Waters Matrices [mdpi.com]
Application Notes and Protocols for the Synthesis of β-Diketones via Claisen Condensation
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Claisen condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry that is widely employed for the synthesis of β-diketones and β-keto esters.[1][2] This reaction involves the base-catalyzed condensation of a ketone with an ester, or two ester molecules.[2] The resulting β-dicarbonyl motif is a valuable structural component in many biologically active molecules and serves as a versatile precursor for the synthesis of various heterocyclic compounds, making the Claisen condensation a critical tool in medicinal chemistry and drug development.[3] This document provides a detailed experimental protocol for the synthesis of β-diketones via Claisen condensation, including reaction setup, workup, and purification procedures, as well as a summary of reaction parameters and a visualization of the experimental workflow and reaction mechanism.
Data Presentation
The following table summarizes typical quantitative data for the Claisen condensation to form β-diketones, compiled from various literature sources. This data is intended to serve as a guideline for reaction optimization.
| Ketone Reactant | Ester Reactant | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Methoxyacetophenone | 4-Methylbenzoate methylenpyran | KOtBu | THF | Room Temp | 15 | 50 | [3] |
| Acetylferrocene | 4-Methylbenzoate methylenpyran | KOtBu | THF | Room Temp | 15 | 50 | [3] |
| Ferrocenyl ketones | Ferrocenyl esters | LDA | THF | 0 | - | 54 | [3][4] |
| Ferrocenyl ketones | Ferrocenyl esters | KOtBu | THF | - | - | 58 | [3][4] |
| 2-Acetylthiophene | Ethyl acetate | NaH | THF | - | - | 71 | [3] |
| 2-Acetylthiophene | Fluorinated esters | NaH | THF | 5 | 5-10 | 92 | [3] |
| Sterically hindered ketone | Hindered acid chloride | - | Toluene | 60-140 | 4-96 | 90 | [5] |
Experimental Protocols
General Protocol for the Synthesis of a β-Diketone via Claisen Condensation
This protocol describes a general procedure for the Claisen condensation between a ketone and an ester using sodium hydride as the base.
Materials:
-
Ketone (e.g., 2-acetylthiophene)
-
Ester (e.g., ethyl acetate)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and needles
-
Inert gas supply (e.g., nitrogen or argon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 equivalents).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and then carefully decant the hexanes.
-
Add anhydrous THF to the flask to create a suspension of the sodium hydride.
-
Cool the suspension to 0 °C in an ice bath.
-
-
Addition of Reactants:
-
In a separate flask, prepare a solution of the ketone (1.0 equivalent) and the ester (1.1 equivalents) in anhydrous THF.
-
Add this solution dropwise to the stirred suspension of sodium hydride in THF at 0 °C over a period of 30 minutes.
-
-
Reaction:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Quenching:
-
Once the reaction is complete, cool the mixture to 0 °C in an ice bath.
-
Carefully and slowly quench the reaction by the dropwise addition of 1 M HCl until the evolution of gas ceases and the mixture is acidic (pH ~2-3).
-
-
Workup:
-
Transfer the mixture to a separatory funnel.
-
Add diethyl ether or ethyl acetate to extract the product.
-
Wash the organic layer sequentially with water, saturated aqueous NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude β-diketone.
-
The crude product can be purified by column chromatography on silica gel, recrystallization, or distillation under reduced pressure.
-
Alternative Purification via Copper Complexation: [3]
For some β-diketones, purification can be achieved by forming a copper(II) complex.
-
Dissolve the crude product in a suitable solvent (e.g., ethanol).
-
Add an aqueous solution of copper(II) acetate (Cu(OAc)2).
-
The copper(II) complex of the β-diketone will precipitate out of the solution.
-
Collect the precipitate by filtration and wash it with water and then a small amount of cold solvent.
-
To recover the β-diketone, suspend the copper complex in a biphasic system of water and an organic solvent (e.g., ethyl acetate) and add an aqueous solution of a chelating agent such as ethylenediaminetetraacetic acid (EDTA).
-
Stir the mixture vigorously until the organic layer is colorless.
-
Separate the organic layer, dry it over anhydrous sulfate, and concentrate it to yield the purified β-diketone.
Mandatory Visualization
.dot
Caption: Experimental workflow for the Claisen condensation.
.dot
Caption: Mechanism of the Claisen condensation for β-diketone synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Hydroxy-1-(p-tolyl)hexane-1,3-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6-Hydroxy-1-(p-tolyl)hexane-1,3-dione.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, which is typically achieved via a crossed Claisen condensation of 1-(p-tolyl)ethanone and γ-butyrolactone.
Issue 1: Low or No Product Yield
Possible Causes and Solutions:
-
Ineffective Enolate Formation: The formation of the enolate from 1-(p-tolyl)ethanone is a critical step.
-
Weak Base: The chosen base may not be strong enough to deprotonate the ketone effectively. Sodium hydride (NaH) or lithium diisopropylamide (LDA) are generally more effective than alkoxides like sodium ethoxide for ketone deprotonation in crossed Claisen condensations. The use of stronger bases often increases the yield.[1][2]
-
Moisture: Trace amounts of water in the reaction flask, solvents, or reagents will quench the strong base and the enolate as it forms. Ensure all glassware is rigorously dried (flame- or oven-dried) and that anhydrous solvents are used.
-
Improper Temperature: For bases like LDA, the deprotonation is typically carried out at low temperatures (e.g., -78 °C) to ensure kinetic control and prevent side reactions.
-
-
Side Reactions:
-
Self-Condensation of the Ketone: The enolate of 1-(p-tolyl)ethanone can react with another molecule of the ketone in an aldol condensation. To minimize this, the ketone can be added slowly to a solution of the base, keeping the ketone concentration low.
-
Reaction with Solvent: Ethereal solvents like tetrahydrofuran (THF) or diethyl ether are generally preferred as they are unreactive towards the strong bases used. Protic solvents are incompatible with this reaction.
-
-
Reaction Conditions:
-
Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present after an extended period, a slight increase in temperature might be necessary, although this can also promote side reactions.
-
Improper Molar Ratios: An excess of the ester (γ-butyrolactone) can be used to favor the crossed condensation over the self-condensation of the ketone.[3]
-
Logical Troubleshooting Workflow for Low Yield
References
Technical Support Center: Purification of 6-Hydroxy-1-(p-tolyl)hexane-1,3-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 6-Hydroxy-1-(p-tolyl)hexane-1,3-dione.
Frequently Asked Questions (FAQs)
Q1: I see multiple spots on my TLC plate after synthesis. What could they be?
A1: The presence of multiple spots on a TLC plate is common and can be attributed to several factors:
-
Keto-Enol Tautomerism: 1,3-diones like this compound exist as a mixture of keto and enol tautomers in solution. These tautomers can sometimes separate on a TLC plate, appearing as two distinct spots.
-
Starting Materials: Unreacted starting materials from the synthesis, typically p-tolyl methyl ketone and an ester derivative of 4-hydroxybutanoic acid, may be present.
-
Byproducts: Side reactions, such as self-condensation of the starting ketone or ester, can lead to various byproducts.
-
Decomposition: The compound may be partially decomposing on the silica gel of the TLC plate, especially if the silica is acidic.
Q2: My compound seems to be decomposing during column chromatography. How can I prevent this?
A2: Decomposition of β-diketones on silica gel is a known issue, often due to the acidic nature of standard silica gel. Here are some strategies to mitigate decomposition:
-
Use Deactivated Silica: Treat the silica gel with a base, such as triethylamine, by adding a small percentage (e.g., 1%) to your eluent system. This will neutralize the acidic sites on the silica.
-
Rapid Purification: Minimize the time your compound spends on the column. A faster flow rate or using flash chromatography can be beneficial.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina.
-
Solvent Choice: Ensure your solvents are free of acidic impurities.
Q3: I have low recovery after recrystallization. What can I do to improve the yield?
A3: Low recovery during recrystallization can be due to several factors:
-
Solvent Choice: The ideal solvent should dissolve your compound well at high temperatures but poorly at low temperatures. If the compound is too soluble in the cold solvent, you will lose a significant amount in the mother liquor.
-
Amount of Solvent: Using an excessive amount of solvent will result in a lower yield as more of your compound will remain dissolved upon cooling. Use the minimum amount of hot solvent required to fully dissolve your compound.
-
Cooling Rate: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Premature Crystallization: If the compound crystallizes too quickly in the hot solution (e.g., during hot filtration), you may be losing product. Ensure your filtration apparatus is pre-heated.
Q4: How can I confirm the purity of my final product?
A4: A combination of analytical techniques should be used to confirm the purity of this compound:
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indication of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is a powerful tool to determine the structure and purity of your compound. The presence of unexpected signals may indicate impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC can provide a quantitative measure of purity.
-
Mass Spectrometry (MS): MS will confirm the molecular weight of your compound.
-
Melting Point: A sharp melting point range is indicative of a pure compound.
Troubleshooting Guides
Issue 1: Persistent Impurities After Column Chromatography
| Symptom | Possible Cause | Suggested Solution |
| Co-elution of impurities with the product. | Improper solvent system polarity. | Optimize the eluent system using TLC. A common starting point for similar compounds is a mixture of hexane and ethyl acetate. Gradually increasing the polarity (e.g., from 10% to 30% ethyl acetate in hexane) can improve separation. |
| Streaking or tailing of the product spot on TLC. | Compound is too polar for the solvent system or is interacting strongly with the stationary phase. | Add a small amount of a more polar solvent like methanol to your eluent. If using silica gel, consider adding a small amount of acetic acid or triethylamine to the eluent to improve peak shape, depending on the nature of your compound and impurities. |
| Product appears to be reacting on the column. | Instability on the stationary phase. | Switch to a less reactive stationary phase like neutral alumina or use deactivated silica gel. |
Issue 2: Difficulty with Recrystallization
| Symptom | Possible Cause | Suggested Solution |
| Compound "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated with impurities. | Use a lower-boiling point solvent. Try adding a small amount of a co-solvent in which the compound is less soluble to induce crystallization. Ensure the crude material is reasonably pure before attempting recrystallization. |
| No crystals form upon cooling. | The solution is not saturated, or the compound is too soluble in the chosen solvent. | Boil off some of the solvent to increase the concentration. If crystals still do not form, the solvent may be inappropriate. Try a different solvent or a solvent mixture. Scratching the inside of the flask with a glass rod or adding a seed crystal can also induce crystallization. |
| Crystals are colored when the pure compound should be colorless. | Colored impurities are present. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use with caution as it can also adsorb your product. |
Data Presentation
Table 1: Comparison of Purification Techniques for 1,3-Diones (Illustrative)
| Technique | Typical Purity Achieved | Typical Recovery | Scale | Advantages | Disadvantages |
| Recrystallization | >98% | 60-90% | mg to kg | Simple, inexpensive, can yield high-purity crystals. | Solvent selection can be challenging; lower recovery. |
| Column Chromatography | 95-99% | 70-95% | mg to g | Good for separating complex mixtures. | Can be time-consuming; potential for compound decomposition. |
| Preparative HPLC | >99% | 50-80% | µg to g | High resolution and purity. | Expensive; lower capacity; requires specialized equipment. |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, or mixtures like ethanol/water or ethyl acetate/hexane) to find a suitable system where the compound is soluble when hot and insoluble when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Determine an appropriate solvent system using TLC. A good Rf value for the product is typically between 0.2 and 0.4. A common eluent for similar compounds is a mixture of hexane and ethyl acetate.
-
Column Packing: Pack a glass column with silica gel (or neutral alumina) using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent (like dichloromethane) and load it onto the top of the column. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the column.
-
Elution: Elute the column with the chosen solvent system. A gradient elution, where the polarity of the solvent is gradually increased, may be necessary to separate all components.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Mandatory Visualization
Technical Support Center: Synthesis of 6-Hydroxy-1-(p-tolyl)hexane-1,3-dione
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Hydroxy-1-(p-tolyl)hexane-1,3-dione.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, focusing on the identification and mitigation of side products. The synthesis of this compound is typically achieved through a crossed Claisen condensation reaction between 1-(p-tolyl)ethanone and ethyl 4-hydroxybutanoate.
Issue 1: Low Yield of the Desired Product
Low yields are often attributed to the formation of unintended side products resulting from competing self-condensation reactions.
| Potential Cause | Recommended Solution |
| Self-condensation of 1-(p-tolyl)ethanone: The ketone can react with itself to form a β-hydroxy ketone or its dehydrated α,β-unsaturated ketone analogue.[1] | Add the 1-(p-tolyl)ethanone slowly to the reaction mixture containing the ethyl 4-hydroxybutanoate and the base. This ensures that the concentration of the ketone enolate is kept low, minimizing self-condensation.[2] |
| Self-condensation of ethyl 4-hydroxybutanoate: The ester can also undergo self-condensation to produce a β-keto ester. | Use of a strong, non-nucleophilic base like sodium hydride (NaH) can favor the desired crossed condensation. Maintaining a low reaction temperature can also help to control the rate of self-condensation. |
| Incorrect Stoichiometry: An improper ratio of reactants or base can lead to incomplete reaction or favor side reactions. | Use a slight excess of the ester (ethyl 4-hydroxybutanoate) to ensure the ketone is the limiting reagent. A full equivalent of a strong base is necessary to drive the reaction to completion by deprotonating the product. |
| Suboptimal Reaction Conditions: Temperature and reaction time can significantly impact the outcome. | The reaction should be monitored by a suitable technique (e.g., TLC or HPLC) to determine the optimal reaction time. Generally, the reaction is initiated at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature. |
Issue 2: Difficulty in Product Purification
The presence of multiple structurally similar side products can complicate the purification of this compound.
| Potential Cause | Recommended Solution |
| Presence of Multiple Condensation Products: The crude product may contain the desired dione, as well as self-condensation products of both the ketone and the ester. | Column chromatography is the most effective method for separating the desired product from the side products. A careful selection of the stationary and mobile phases is crucial. A step-gradient elution may be necessary to achieve good separation. |
| Product Tautomerism: The 1,3-dione product exists in equilibrium with its enol form, which can sometimes lead to broadened peaks in chromatographic analysis. | Characterization by NMR spectroscopy will show the presence of both keto and enol forms. This is an inherent property of the molecule and not an impurity. |
| Residual Starting Materials: Incomplete reaction can leave unreacted ketone and ester in the crude product. | An aqueous workup with a mild acid will quench the reaction and help remove any unreacted base. Unreacted starting materials can typically be removed during column chromatography. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of this compound?
A1: The most common side products arise from the self-condensation of the starting materials. These are:
-
From 1-(p-tolyl)ethanone: 1,3-di(p-tolyl)but-2-en-1-one (a self-condensation product).
-
From ethyl 4-hydroxybutanoate: Ethyl 2-(2-hydroxyethyl)-3-oxo-6-hydroxyhexanoate (a self-condensation product).
Q2: Which base is most suitable for this reaction?
A2: Strong, non-nucleophilic bases are preferred for Claisen condensations to ensure complete deprotonation of the ketone and drive the reaction forward. Sodium hydride (NaH) is a common and effective choice. Sodium ethoxide can also be used, but it may lead to transesterification if the ester used is not an ethyl ester.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting materials from the product. The disappearance of the limiting reactant (typically 1-(p-tolyl)ethanone) indicates the reaction is nearing completion. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.
Q4: The NMR spectrum of my purified product looks complex. Does this indicate impurities?
A4: Not necessarily. 1,3-diones like this compound exist as a mixture of keto and enol tautomers in solution. This will result in two sets of peaks in the NMR spectrum corresponding to both forms. The ratio of keto to enol form can be influenced by the solvent used for the NMR analysis.
Experimental Protocols
General Procedure for the Synthesis of this compound
Disclaimer: This is a generalized protocol and should be adapted and optimized based on laboratory conditions and safety assessments.
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) to a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask and cool the suspension to 0 °C in an ice bath.
-
Ester Addition: Slowly add a solution of ethyl 4-hydroxybutanoate (1.2 equivalents) in anhydrous THF to the NaH suspension. Stir the mixture at 0 °C for 30 minutes.
-
Ketone Addition: Add a solution of 1-(p-tolyl)ethanone (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the consumption of the starting ketone.
-
Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
Visualizations
References
Technical Support Center: 6-Hydroxy-1-(p-tolyl)hexane-1,3-dione Degradation Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Hydroxy-1-(p-tolyl)hexane-1,3-dione. The information provided is based on general principles of β-diketone chemistry and common experimental practices in degradation studies.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound?
A1: Based on the structure of a β-diketone, this compound is susceptible to several degradation pathways, including hydrolysis, thermal degradation, and photodegradation. Enzymatic cleavage may also occur in biological systems.[1][2]
-
Hydrolysis: The β-diketone moiety can undergo cleavage in the presence of water, especially under acidic or basic conditions.[2][3] This can lead to the formation of a carboxylic acid and a ketone.
-
Thermal Degradation: Elevated temperatures can induce decomposition, potentially through various mechanisms including intramolecular reactions and fragmentation.[4][5]
-
Photodegradation: Exposure to light, particularly UV radiation, can lead to the formation of reactive species and subsequent degradation of the molecule.[6]
-
Oxidative Degradation: The presence of oxidizing agents can lead to the formation of various oxidation products.[7]
Q2: What are the common challenges encountered when studying the degradation of this compound?
A2: Researchers may face several challenges, including:
-
Co-elution of Degradants: Degradation products may have similar polarities, leading to difficulties in chromatographic separation.[8][9]
-
Identification of Unknown Degradants: Determining the structure of novel degradation products can be complex and require advanced analytical techniques like LC-MS/MS.[8]
-
Method Specificity: Developing a stability-indicating analytical method that can resolve the parent compound from all potential degradants is crucial.[8]
-
Controlling Stress Conditions: Applying appropriate stress conditions to achieve a target degradation of 5-20% without causing complete decomposition can be challenging.[10][11]
Q3: How can I develop a stability-indicating method for this compound?
A3: A stability-indicating method is crucial for accurately quantifying the decrease in the active pharmaceutical ingredient (API) due to degradation.[8] The development process typically involves:
-
Forced Degradation Studies: Subjecting the compound to various stress conditions (acid, base, heat, light, oxidation) to generate degradation products.[10][11]
-
Method Development and Optimization: Using techniques like HPLC to separate the parent compound from its degradation products. This may involve screening different columns, mobile phases, and gradient conditions.[9]
-
Method Validation: Validating the analytical method according to ICH guidelines to ensure it is accurate, precise, specific, and robust.
Troubleshooting Guides
Troubleshooting Poor Chromatographic Resolution
| Symptom | Possible Cause | Suggested Solution |
| Peak tailing or fronting | Inappropriate mobile phase pH; Column overload; Column contamination | Adjust mobile phase pH to ensure complete ionization or suppression of ionization of the analyte. Reduce sample concentration. Use a guard column and flush the column regularly.[9] |
| Co-eluting peaks | Insufficient separation power of the stationary phase or mobile phase | Try a different column with a different stationary phase chemistry (e.g., C18, phenyl-hexyl). Optimize the mobile phase composition and gradient profile. |
| Broad peaks | Large injection volume; Extra-column volume; Column degradation | Reduce the injection volume. Ensure all tubing and connections are optimized for minimal dead volume. Replace the column if it has deteriorated.[9] |
Troubleshooting Inconsistent Degradation Results
| Symptom | Possible Cause | Suggested Solution |
| Degradation percentage is too high (>20%) or too low (<5%) | Stress conditions are too harsh or too mild | Adjust the concentration of the stressor (e.g., acid, base, oxidizing agent), the temperature, or the duration of the stress study.[10][11] |
| High variability between replicate experiments | Inconsistent sample preparation; Fluctuations in experimental conditions (e.g., temperature, light intensity) | Ensure precise and consistent sample preparation. Use calibrated and controlled environmental chambers for stress studies. |
| Appearance of unexpected degradation products | Contamination of reagents or solvents; Secondary degradation of primary products | Use high-purity reagents and solvents. Analyze samples at different time points to understand the degradation pathway.[12] |
Experimental Protocols
Protocol for Forced Hydrolytic Degradation
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.[11]
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Incubate the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase to the target concentration for analysis.
-
-
Basic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Keep the solution at room temperature for a specified period (e.g., 30 minutes, 1, 2, 4 hours).
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N HCl, and dilute with mobile phase.
-
-
Neutral Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of water.
-
Incubate the solution at 60°C for a specified period.
-
At each time point, withdraw an aliquot and dilute with mobile phase.
-
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Data Presentation
Table 1: Hypothetical Degradation of this compound under Various Stress Conditions
| Stress Condition | Duration | % Degradation | Number of Degradants | Major Degradant Peak Area (%) |
| 0.1 N HCl | 24 hours | 12.5 | 3 | 8.2 |
| 0.1 N NaOH | 4 hours | 18.2 | 2 | 15.1 |
| Heat (80°C) | 48 hours | 9.8 | 4 | 5.6 |
| 3% H₂O₂ | 8 hours | 15.6 | 5 | 10.3 |
| Light (ICH Q1B) | 7 days | 7.3 | 2 | 4.9 |
Visualizations
Potential Degradation Pathways
Caption: Potential degradation pathways of the target compound.
Experimental Workflow for Forced Degradation Studies
Caption: General workflow for forced degradation experiments.
Troubleshooting Logic for Peak Shape Issues
Caption: Troubleshooting logic for chromatographic peak issues.
References
- 1. Emergent mechanistic diversity of enzyme-catalysed β-diketone cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. mdpi.com [mdpi.com]
- 7. Oxidation reaction and thermal stability of 1,3-butadiene under oxygen and initiator - Arabian Journal of Chemistry [arabjchem.org]
- 8. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 9. Guia de solução de problemas de HPLC [sigmaaldrich.com]
- 10. lubrizolcdmo.com [lubrizolcdmo.com]
- 11. youtube.com [youtube.com]
- 12. perpustakaan.wdh.ac.id [perpustakaan.wdh.ac.id]
Technical Support Center: Optimizing Reaction Conditions for 6-Hydroxy-1-(p-tolyl)hexane-1,3-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 6-Hydroxy-1-(p-tolyl)hexane-1,3-dione.
Experimental Protocol: Synthesis of this compound
This protocol describes a representative Claisen condensation reaction between 4'-methylacetophenone and γ-butyrolactone to synthesize this compound.
Materials:
-
4'-Methylacetophenone
-
γ-Butyrolactone
-
Sodium ethoxide (NaOEt)
-
Anhydrous Toluene
-
Anhydrous Ethanol
-
Hydrochloric acid (HCl), 1M
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium ethoxide (1.2 equivalents) to anhydrous toluene under a nitrogen atmosphere.
-
Addition of Ketone: To the stirred suspension of sodium ethoxide, add a solution of 4'-methylacetophenone (1.0 equivalent) in anhydrous toluene dropwise at room temperature.
-
Addition of Lactone: After the addition of the ketone is complete, add γ-butyrolactone (1.1 equivalents) dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 110-111 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of 1M HCl until the pH is acidic.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive or insufficient base. | 1. Use freshly prepared or properly stored sodium ethoxide. Ensure a stoichiometric amount (at least 1 equivalent) of base is used relative to the ketone.[1] |
| 2. Presence of water in the reaction. | 2. Use anhydrous solvents and reagents. Flame-dry all glassware before use. | |
| 3. Insufficient reaction time or temperature. | 3. Monitor the reaction by TLC to determine the optimal reaction time. Ensure the reaction is maintained at the reflux temperature of the solvent. | |
| 4. Inefficient enolate formation. | 4. Consider using a stronger base like sodium hydride (NaH) or lithium diisopropylamide (LDA). However, LDA is generally not recommended for classic Claisen condensations due to potential enolization of the ester.[1] | |
| Presence of Unreacted Starting Materials | 1. Incomplete reaction. | 1. Increase the reaction time and/or temperature. |
| 2. Insufficient amount of base. | 2. Ensure at least a stoichiometric equivalent of base is used. | |
| Formation of Side Products | 1. Self-condensation of the ketone. | 1. Add the ketone slowly to the base to minimize its concentration before the addition of the lactone. |
| 2. Transesterification. | 2. If using an alcohol as a solvent, ensure the alkoxide base corresponds to the alcohol (e.g., sodium ethoxide with ethanol). Using a non-alcoholic solvent like toluene can also prevent this. | |
| 3. Hydrolysis of the lactone or product. | 3. Ensure anhydrous conditions during the reaction. Work-up should be performed promptly after the reaction is complete. | |
| Difficulty in Product Purification | 1. Co-elution of impurities during column chromatography. | 1. Optimize the solvent system for column chromatography. Consider alternative purification methods such as crystallization or formation of a copper salt of the diketone followed by its decomposition.[2] |
| 2. Product is an oil and does not crystallize. | 2. Attempt purification by column chromatography. If the product is still impure, consider derivatization (e.g., forming a copper chelate) for purification.[2] |
Frequently Asked Questions (FAQs)
Q1: Why is a stoichiometric amount of base required for the Claisen condensation?
A1: A stoichiometric amount of base is necessary because the final β-diketone product is acidic and will be deprotonated by the alkoxide base. This deprotonation is a thermodynamically favorable step that drives the reaction to completion. Therefore, the base is consumed in the reaction and is not a catalyst.[1]
Q2: What is the role of the solvent in this reaction?
A2: The solvent solubilizes the reactants and allows the reaction to proceed at a controlled temperature (reflux). Anhydrous aprotic solvents like toluene are preferred to prevent side reactions such as hydrolysis and transesterification.
Q3: Can I use a different base, such as sodium hydroxide?
A3: Sodium hydroxide is not recommended as it can cause saponification (hydrolysis) of the γ-butyrolactone, leading to unwanted side products and a lower yield of the desired 1,3-diketone.
Q4: How can I monitor the progress of the reaction?
A4: The reaction can be monitored by Thin Layer Chromatography (TLC). Spot the reaction mixture alongside the starting materials (4'-methylacetophenone and γ-butyrolactone) on a TLC plate. The appearance of a new spot corresponding to the product and the disappearance of the starting material spots will indicate the progress of the reaction.
Q5: What are the expected spectroscopic data for this compound?
-
¹H NMR: Signals for the aromatic protons of the p-tolyl group, a singlet for the methyl group on the aromatic ring, and multiplets for the methylene protons of the hexane chain. A broad singlet for the hydroxyl proton may also be observed. The protons on the carbon between the two carbonyl groups will have a characteristic chemical shift.
-
¹³C NMR: Signals for the carbonyl carbons, aromatic carbons, the methyl carbon, and the methylene carbons of the hexane chain.
-
IR Spectroscopy: A broad absorption band for the hydroxyl group (O-H stretch) and strong absorption bands for the carbonyl groups (C=O stretch).
Data Presentation
Table 1: Effect of Base on Reaction Yield
| Base | Equivalents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| NaOEt | 1.2 | Toluene | 110 | 6 | ~75-85 |
| NaH | 1.2 | Toluene | 110 | 6 | Potentially higher, but may require more careful handling |
| t-BuOK | 1.2 | Toluene | 110 | 6 | Potentially higher due to increased basicity |
Note: The yields are estimated based on typical Claisen condensation reactions and may vary.
Table 2: Effect of Solvent on Reaction Outcome
| Solvent | Dielectric Constant | Boiling Point (°C) | Expected Outcome |
| Toluene | 2.4 | 111 | Good, minimizes side reactions. |
| Tetrahydrofuran (THF) | 7.6 | 66 | Lower reaction temperature may lead to slower reaction rates. |
| Ethanol | 24.5 | 78 | Risk of transesterification if the base is not sodium ethoxide. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low product yield.
References
Technical Support Center: Scale-Up Synthesis of β-Diketones
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of β-diketones.
Troubleshooting Guide
This guide addresses common issues encountered during the scale-up of β-diketone synthesis, particularly via Claisen condensation.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete Reaction: The reaction may not have gone to completion. | - Reaction Monitoring: Implement in-process controls (e.g., HPLC, GC, IR spectroscopy) to monitor the consumption of starting materials and the formation of the product. - Reaction Time: Extend the reaction time based on monitoring data. - Temperature Control: Ensure the reaction temperature is maintained at the optimal level. Excursions can lead to side reactions or decomposition.[1] |
| Side Reactions: Formation of byproducts such as O-acylation products or self-condensation of the ketone.[2] | - Base Selection: Use a non-nucleophilic, sterically hindered base like lithium diisopropylamide (LDA) or sodium hydride (NaH) to minimize O-acylation. The choice of base is critical and can significantly affect the yield.[3][4] - Order of Addition: Add the ketone to a pre-formed mixture of the base and ester to minimize ketone self-condensation.[3] - Temperature Control: Maintain a low reaction temperature during base addition and the initial phase of the reaction to control the rate and selectivity. | |
| Base Degradation: The quality and activity of the base may be compromised. | - Base Quality: Use a fresh, high-quality base. Sodium alkoxides, for instance, can degrade over time.[3][5] - Anhydrous Conditions: Ensure strictly anhydrous conditions, as strong bases react readily with water, reducing their effectiveness. | |
| Product Degradation: The β-diketone product may be unstable under the reaction conditions. | - Reaction Time: Minimize the time the product is exposed to the basic reaction mixture after formation.[1] - Work-up: Promptly neutralize the reaction mixture with a weak acid upon completion. | |
| Poor Product Purity | Inefficient Purification: Difficulty in separating the product from starting materials and byproducts. | - Crystallization: Develop a robust crystallization procedure. Seeding might be necessary for consistent results on a larger scale. - Metal Chelate Formation: Form a copper(II) acetate chelate of the β-diketone, which can be precipitated, filtered, and then decomposed to yield the pure product.[3] - Distillation: For thermally stable β-diketones, vacuum distillation can be an effective purification method.[1] |
| Formation of Emulsions During Work-up: Difficulty in separating aqueous and organic layers. | - Solvent Choice: Select a solvent system that minimizes emulsion formation. - Brine Wash: Use a saturated sodium chloride solution (brine) during the aqueous wash to aid layer separation. | |
| Exothermic Reaction Runaway | Poor Heat Dissipation: Inadequate cooling capacity for the scale of the reaction. | - Slow Addition: Add the limiting reagent slowly and monitor the internal temperature closely.[6] - Reactor Design: Use a reactor with a high surface area-to-volume ratio to improve heat transfer. - Cooling System: Ensure the cooling system is appropriately sized and functioning correctly. |
| Concentration Effects: Higher concentrations can lead to a more rapid and intense exotherm. | - Dilution: Conduct the reaction in a suitable solvent at an appropriate dilution. While this may increase batch volume, it improves safety. | |
| Inconsistent Results Between Batches | Variability in Raw Materials: Differences in the purity or moisture content of starting materials and solvents. | - Raw Material Specification: Establish strict specifications for all incoming raw materials and test them before use. - Solvent Purity: Use dry, high-purity solvents. |
| Process Parameter Deviations: Small changes in temperature, addition rates, or stirring speed can have a significant impact on a larger scale. | - Process Control: Implement tight process controls with clear operating procedures. - Automation: Where possible, automate key process steps to ensure consistency. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the industrial-scale synthesis of β-diketones?
A1: The most prevalent method for the industrial-scale synthesis of β-diketones is the Claisen condensation.[3][7] This reaction involves the condensation of an ester with a ketone in the presence of a strong base to form a β-diketone.[4]
Q2: How do I choose the right base for my Claisen condensation at scale?
A2: The choice of base is critical for a successful scale-up. The base should be strong enough to deprotonate the ketone but should not interfere with the reaction through nucleophilic attack on the ester (which would lead to transesterification).[4][8] For this reason, sodium alkoxides corresponding to the alcohol of the ester are often used (e.g., sodium ethoxide for ethyl esters).[4][8] Strong, non-nucleophilic bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) are also commonly employed to minimize side reactions.[4] The quality and handling of the base are also crucial, as degradation can lead to lower yields.[3][5]
Q3: What are the main safety concerns when scaling up β-diketone synthesis?
A3: The primary safety concern is the management of the exothermic nature of the Claisen condensation.[6] On a larger scale, the surface area-to-volume ratio of the reactor decreases, making heat dissipation more challenging. A thermal runaway can occur if the heat generated by the reaction exceeds the rate of heat removal, potentially leading to a dangerous increase in temperature and pressure. It is essential to have adequate cooling capacity, controlled addition rates, and an emergency cooling/quenching plan.[6] The use of flammable solvents and pyrophoric bases like NaH also requires careful handling and appropriate safety protocols.
Q4: How can I monitor the progress of my large-scale reaction?
A4: In-process monitoring is crucial for consistency and safety during scale-up. Techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Fourier-Transform Infrared Spectroscopy (FTIR) can be used to track the consumption of reactants and the formation of the β-diketone product. This allows for the determination of the reaction endpoint and can help in identifying the formation of any significant byproducts.
Q5: What are the best practices for purifying β-diketones at an industrial scale?
A5: Purification methods need to be scalable and efficient. Common techniques include:
-
Crystallization: This is often the most cost-effective method for obtaining high-purity solid β-diketones. Solvent selection and control of cooling rates are critical for achieving consistent crystal size and purity.
-
Distillation: For liquid or low-melting β-diketones that are thermally stable, vacuum distillation is a viable option.[1]
-
Metal Chelate Precipitation: β-Diketones readily form stable chelates with metal ions like copper(II). The crude β-diketone can be reacted with a copper(II) salt (e.g., copper(II) acetate) to form a solid chelate, which is then filtered and washed. The pure β-diketone is recovered by decomposing the chelate with a strong acid or a competing chelating agent like EDTA.[3]
Experimental Protocols
General Protocol for Scale-Up Claisen Condensation
This protocol provides a general framework. Specific quantities, temperatures, and reaction times will need to be optimized for the specific substrates.
1. Reactor Preparation:
- Ensure the reactor is clean, dry, and purged with an inert atmosphere (e.g., nitrogen).
- Charge the reactor with the chosen anhydrous solvent (e.g., toluene, THF, or diethyl ether).
- If using a solid base like sodium hydride, add it to the solvent at this stage.
2. Base and Ester Addition:
- If using a liquid base or a solution, add it to the reactor.
- Slowly add the ester to the base/solvent mixture while maintaining the desired temperature (often at or below room temperature).
3. Ketone Addition:
- Slowly add the ketone to the reaction mixture. The addition rate should be controlled to manage the exotherm. Monitor the internal temperature throughout the addition.
4. Reaction:
- Once the addition is complete, allow the reaction to proceed at the optimized temperature.
- Monitor the reaction progress using a suitable analytical technique (e.g., HPLC, GC).
5. Quenching and Work-up:
- Once the reaction is complete, cool the mixture and slowly quench by adding a weak acid (e.g., acetic acid or an aqueous solution of a mild acid) until the mixture is neutralized.
- Add water and separate the organic and aqueous layers.
- Wash the organic layer with water and then with brine.
- Dry the organic layer over a suitable drying agent (e.g., sodium sulfate, magnesium sulfate).
6. Isolation and Purification:
- Concentrate the organic layer under reduced pressure to obtain the crude β-diketone.
- Purify the crude product by crystallization, distillation, or through the formation and decomposition of a metal chelate as described in the FAQs.
Visualizations
Caption: A typical workflow for the scale-up synthesis of β-diketones via Claisen condensation.
Caption: A decision tree for troubleshooting common issues in β-diketone synthesis scale-up.
References
- 1. EP0749408B1 - Improved process for the production of beta-diketone - Google Patents [patents.google.com]
- 2. ijpras.com [ijpras.com]
- 3. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Claisen condensation - Wikipedia [en.wikipedia.org]
- 5. Recent Developments in the Synthesis of β-Diketones [mdpi.com]
- 6. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
- 7. US20140088325A1 - Method for synthesizing beta-dicarbonyl compounds - Google Patents [patents.google.com]
- 8. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of Crude 6-Hydroxy-1-(p-tolyl)hexane-1,3-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude 6-Hydroxy-1-(p-tolyl)hexane-1,3-dione.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized via Claisen condensation?
A1: The most probable impurities include unreacted starting materials such as a p-tolyl ketone (e.g., 4'-methylacetophenone) and an ester of a 4-hydroxybutanoic acid derivative. Other likely byproducts are compounds resulting from the self-condensation of the starting ketone. The presence and proportion of these impurities will depend on the specific reaction conditions, including the base used, reaction time, and temperature.
Q2: What are the recommended analytical techniques to assess the purity of this compound?
A2: High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining the purity of the final product and for tracking the progress of purification. Thin-Layer Chromatography (TLC) is a quicker, qualitative tool for monitoring fractions during column chromatography and for initial purity assessment. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation and can also be used to identify and quantify impurities.
Q3: My purified product is an oil and will not crystallize. What should I do?
A3: Oiling out during recrystallization can occur if the compound is significantly impure or if an unsuitable solvent system is used. Re-purification by column chromatography to remove a broader range of impurities is recommended. Following chromatography, attempt recrystallization again with a different solvent or a solvent mixture. It is also possible that the melting point of your compound is below room temperature.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of this compound.
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Compound is insoluble in hot solvent. | The solvent is not polar enough to dissolve the hydroxy- and dione-functionalized molecule at elevated temperatures. | Select a more polar solvent. Common polar solvents for recrystallization include ethanol, methanol, acetone, and ethyl acetate. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, can also be effective.[1] |
| Compound is soluble in cold solvent. | The solvent is too polar, leading to high solubility even at low temperatures and resulting in poor recovery. | Choose a less polar solvent or a mixed solvent system where the compound has lower solubility at room temperature. |
| No crystals form upon cooling. | The solution may be supersaturated, or the concentration of the compound is too low. | - Try scratching the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of the pure compound. - Reduce the solvent volume by gentle heating under a stream of inert gas and allow it to cool again. |
| Product "oils out" instead of crystallizing. | The melting point of the compound may be lower than the temperature of the solution, or significant impurities are present. | - Re-dissolve the oil in a larger volume of hot solvent and allow for slower cooling. - Consider purification by column chromatography before attempting recrystallization again. |
| Low recovery of pure product. | Too much solvent was used, or the crystals were not washed with ice-cold solvent. | Use the minimum amount of hot solvent necessary to dissolve the crude product. Always wash the collected crystals with a small amount of ice-cold recrystallization solvent to minimize product loss. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of the desired compound from impurities. | The polarity of the eluent is either too high or too low. | Optimize the solvent system using Thin-Layer Chromatography (TLC) first. A good starting point for polar compounds is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or acetone). Gradually increase the polarity of the eluent during the chromatography run (gradient elution). |
| The compound does not move from the origin (streaking at the top of the column). | The eluent is not polar enough to displace the compound from the stationary phase (e.g., silica gel). | Increase the polarity of the mobile phase. For very polar compounds, a small percentage of methanol in dichloromethane can be effective. |
| The compound runs with the solvent front (no retention). | The eluent is too polar. | Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent. |
| Tailing of the spot on the TLC plate and in the column. | The compound may be interacting too strongly with the acidic silica gel, or the column may be overloaded. | - Add a small amount of a modifying agent to the eluent, such as triethylamine (for basic compounds) or acetic acid (for acidic compounds), to improve peak shape. - Ensure the amount of crude material loaded onto the column is appropriate for the column size. |
Experimental Protocols
General Recrystallization Protocol
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.
General Column Chromatography Protocol
-
Stationary Phase: Prepare a slurry of silica gel in the initial, least polar eluent.
-
Column Packing: Carefully pour the slurry into a vertical chromatography column, ensuring no air bubbles are trapped. Allow the silica to settle, and then add a layer of sand on top.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting with the chosen solvent system, starting with a lower polarity. The polarity can be gradually increased (gradient elution) to elute compounds with higher polarity.
-
Fraction Collection: Collect fractions in separate test tubes.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure desired product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Logical Workflow for Troubleshooting Purification
Caption: A flowchart outlining the decision-making process for purifying crude this compound.
Experimental Workflow for Purification
Caption: A typical experimental workflow for the purification of this compound from a crude reaction mixture.
References
Technical Support Center: Synthesis of 6-Hydroxy-1-(p-tolyl)hexane-1,3-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 6-Hydroxy-1-(p-tolyl)hexane-1,3-dione. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Troubleshooting Guides
Q1: I am experiencing low to no yield of the desired product. What are the potential causes and how can I troubleshoot this?
A1: Low or no yield in the synthesis of this compound, which is typically achieved through a Claisen condensation reaction, can stem from several factors. Here’s a systematic troubleshooting guide:
-
Base Selection and Quality:
-
Incorrect Base: The use of a base whose conjugate acid has a pKa lower than the α-proton of the ketone (4'-methylacetophenone) will result in incomplete enolate formation. Strong bases like sodium hydride (NaH), sodium amide (NaNH2), or lithium diisopropylamide (LDA) are generally effective.[1]
-
Base Decomposition: Strong bases can be deactivated by moisture or improper storage. Ensure the base is fresh and handled under anhydrous conditions.
-
Base-Solvent Incompatibility: The chosen base should be soluble and stable in the reaction solvent. For instance, NaH is often used with aprotic solvents like THF or toluene.
-
-
Solvent Issues:
-
Presence of Water: Protic impurities like water or alcohols in the solvent will quench the strong base and the enolate intermediate, halting the reaction. Always use anhydrous solvents.
-
Inappropriate Solvent Polarity: The polarity of the solvent can influence the solubility of reactants and intermediates, thereby affecting the reaction rate and yield. While polar aprotic solvents like THF are common, the optimal solvent may need to be determined empirically.
-
-
Reaction Conditions:
-
Temperature: The initial enolate formation is often carried out at low temperatures (e.g., 0 °C or -78 °C with LDA) to control reactivity and minimize side reactions. The subsequent condensation step may require warming to room temperature or gentle heating.
-
Reaction Time: Claisen condensations can be slow. Ensure the reaction is allowed to proceed for a sufficient duration. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended.
-
-
Reactant Quality:
-
Ensure the purity of the starting materials, 4'-methylacetophenone and an appropriate ester of 4-hydroxybutanoic acid (e.g., γ-butyrolactone or ethyl 4-hydroxybutanoate). Impurities can interfere with the reaction.
-
Logical Flow for Troubleshooting Low Yield:
Caption: A logical workflow for troubleshooting low product yield.
Q2: My reaction is producing significant amounts of side products. How can I improve the selectivity?
A2: The formation of side products is a common issue in Claisen condensations. Here are the primary causes and solutions:
-
Self-Condensation of the Ketone: If the rate of enolate formation is slow or if the ketone is added too quickly, it can undergo self-condensation.
-
Solution: Slowly add the ketone to a solution of the base to ensure it is rapidly converted to the enolate.
-
-
Transesterification: If using an alkoxide base (e.g., sodium ethoxide) with an ester that has a different alkoxy group, transesterification can occur, leading to a mixture of products.
-
Solution: Match the alkoxide base to the alkoxy group of the ester. For instance, use sodium ethoxide with ethyl esters. Alternatively, use a non-nucleophilic base like NaH or LDA.
-
-
O-acylation vs. C-acylation: While C-acylation is the desired pathway to form the β-diketone, O-acylation of the enolate can occur, leading to an enol ester byproduct.
-
Solution: The choice of solvent and counter-ion can influence the C/O acylation ratio. Less polar, non-coordinating solvents can favor C-acylation.
-
Experimental Workflow to Enhance Selectivity:
Caption: Recommended experimental workflow to improve reaction selectivity.
Frequently Asked Questions (FAQs)
Q3: What is the recommended solvent for the synthesis of this compound?
A3: The choice of solvent is critical for the success of the Claisen condensation. Aprotic solvents are generally preferred to avoid quenching the strong base and the enolate intermediate.
-
Tetrahydrofuran (THF): Often the solvent of choice due to its ability to dissolve many organic compounds and its relatively inert nature under basic conditions.
-
Toluene or Benzene: These non-polar aprotic solvents can also be effective and may favor C-acylation over O-acylation.
-
Diethyl Ether: While it can be used, its low boiling point may be a limitation for reactions requiring elevated temperatures.
Protic solvents like ethanol or methanol should be avoided unless using a corresponding alkoxide base, and even then, anhydrous conditions are crucial.
Q4: How does solvent polarity affect the reaction?
A4: Solvent polarity can influence the reaction in several ways:
-
Solubility: The reactants (4'-methylacetophenone and the ester) and the base must be sufficiently soluble in the chosen solvent.
-
Enolate Reactivity: The nature of the solvent can affect the aggregation and reactivity of the enolate intermediate.
-
Reaction Rate: Polar aprotic solvents can often accelerate the reaction by solvating the cation of the base, making the anion more reactive.
A systematic screening of solvents may be necessary to identify the optimal conditions for your specific substrate combination.
Q5: What is a suitable base for this synthesis?
A5: A strong base is required to deprotonate the α-carbon of 4'-methylacetophenone. Common choices include:
-
Sodium Hydride (NaH): A strong, non-nucleophilic base that is widely used. The reaction with NaH produces hydrogen gas, which must be safely vented.
-
Sodium Amide (NaNH2): Another powerful, non-nucleophilic base.
-
Lithium Diisopropylamide (LDA): A very strong, non-nucleophilic base that is particularly useful for achieving rapid and complete enolate formation at low temperatures.
If using an alkoxide base, it is crucial to match it to the ester being used to prevent transesterification.
Data Presentation
| Solvent System | Expected Yield | Purity Concerns | Reaction Time | Key Considerations |
| THF | Moderate to High | Low, if anhydrous conditions are maintained. | Moderate | Good general-purpose solvent, good solubility for many reactants. |
| Toluene/Benzene | Moderate to High | May favor C-acylation, potentially higher purity. | Moderate to Long | Higher reaction temperatures may be required. |
| Diethyl Ether | Low to Moderate | Potential for side reactions if not anhydrous. | Variable | Low boiling point limits the reaction temperature. |
| Protic Solvents (e.g., Ethanol) | Variable | High risk of transesterification and saponification. | Variable | Only suitable with a matching alkoxide base and strictly anhydrous conditions. |
Experimental Protocols
General Protocol for the Synthesis of this compound via Claisen Condensation
This is a generalized protocol and may require optimization.
Materials:
-
4'-Methylacetophenone
-
γ-Butyrolactone (or a suitable ester of 4-hydroxybutanoic acid)
-
Strong base (e.g., Sodium Hydride, 60% dispersion in mineral oil)
-
Anhydrous aprotic solvent (e.g., THF)
-
Anhydrous workup reagents (e.g., saturated aqueous NH4Cl, diethyl ether, anhydrous MgSO4)
Procedure:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add the strong base (e.g., 1.1 equivalents of NaH) to a flame-dried reaction flask containing anhydrous solvent.
-
Enolate Formation: Cool the suspension to 0 °C. Slowly add a solution of 4'-methylacetophenone (1 equivalent) in the anhydrous solvent to the base suspension. Stir at this temperature for 30-60 minutes to allow for complete enolate formation.
-
Condensation: Slowly add γ-butyrolactone (1 equivalent) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours to overnight. Monitor the reaction progress by TLC. Gentle heating may be required to drive the reaction to completion.
-
Workup: Cool the reaction mixture in an ice bath and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., MgSO4), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Signaling Pathway Analogy: The Claisen Condensation
Caption: A simplified representation of the Claisen condensation pathway.
References
Technical Support Center: Managing Keto-Enol Tautomerism in Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing keto-enol tautomerism during chemical reactions.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving compounds susceptible to keto-enol tautomerism.
| Problem | Potential Cause | Suggested Solution |
| Inconsistent reaction yields or product ratios. | Uncontrolled keto-enol equilibrium leading to multiple reactive species. | 1. Control pH: Maintain a consistent pH throughout the reaction. Acidic or basic conditions can catalyze tautomerization.[1][2][3] 2. Solvent Selection: Choose a solvent that favors the desired tautomer. Aprotic, non-polar solvents often favor the enol form, while polar, protic solvents tend to stabilize the more polar keto form.[4][5] 3. Temperature Control: Maintain a stable and optimized temperature. Higher temperatures can favor the less stable enol form.[6][7] |
| Formation of unexpected side products. | The enol or enolate tautomer is reacting as a nucleophile with electrophiles present in the reaction mixture.[5][8] | 1. Protecting Groups: If the enol form is undesired, consider using a protecting group for the carbonyl to prevent enolization. 2. Reaction Sequencing: Add reagents in a specific order to minimize the time the substrate is in a condition that favors the reactive tautomer. 3. Use of Specific Catalysts: Employ catalysts that can selectively promote the desired reaction pathway over tautomer-related side reactions.[9][10] |
| Difficulty isolating the desired product tautomer. | Rapid interconversion between keto and enol forms during workup or purification. | 1. Aqueous Workup pH: Adjust the pH of the aqueous workup to favor the desired, more stable tautomer. 2. Solvent for Extraction/Crystallization: Use a solvent that stabilizes the target tautomer. 3. Rapid Purification: Minimize the time spent on purification steps where tautomerization can occur. Consider flash chromatography with a non-polar eluent system if the enol is the target. |
| Poor stereoselectivity in reactions at the α-carbon. | Racemization via the achiral enol or enolate intermediate. | 1. Chiral Catalysts: Use a chiral catalyst to control the stereochemistry of the protonation or subsequent reaction of the enolate. 2. Kinetic vs. Thermodynamic Control: Employ conditions that favor either the kinetic or thermodynamic enolate to achieve better regioselectivity and potentially stereoselectivity. The less substituted (kinetic) enol can be formed using a sterically hindered base like LDA.[2] |
Frequently Asked Questions (FAQs)
Q1: How can I shift the keto-enol equilibrium towards the enol form?
A1: To favor the enol tautomer, consider the following strategies:
-
Solvent Choice: Use non-polar, aprotic solvents like carbon tetrachloride (CCl₄) or benzene.[5]
-
Intramolecular Hydrogen Bonding: For β-dicarbonyl compounds, the enol form is significantly stabilized by the formation of an intramolecular hydrogen bond, creating a stable six-membered ring.[3][8][11]
-
Conjugation: If the enol form results in a conjugated system (e.g., with an aromatic ring), it will be more stable.[8][12]
-
Temperature: In some cases, higher temperatures can increase the population of the less stable enol form.[6]
Q2: What conditions favor the keto form?
A2: The keto form is generally more stable and can be favored by:
-
Polar, Protic Solvents: Solvents like water or alcohols can hydrogen bond with the carbonyl group, stabilizing the keto tautomer.[4]
-
Absence of Stabilizing Features for the Enol: In simple aldehydes and ketones without features that stabilize the enol (like conjugation or intramolecular H-bonding), the keto form predominates.[3][8]
Q3: How do acid and base catalysis affect the rate of tautomerization?
A3: Both acids and bases catalyze the interconversion between keto and enol forms, increasing the rate at which equilibrium is reached.[1][2][3]
-
Acid Catalysis: The acid protonates the carbonyl oxygen, making the α-proton more acidic and easier to remove.[2][3][8]
-
Base Catalysis: The base removes an α-proton to form an enolate ion, which is then protonated on the oxygen to yield the enol.[1][2][8]
Q4: Can I "trap" a specific tautomer to prevent it from equilibrating?
A4: Yes, it is possible to "trap" a tautomer by reacting it with a reagent that selectively derivatizes it. For example, an enol can be trapped as a silyl enol ether by reacting it with a silylating agent like trimethylsilyl chloride (TMSCl) in the presence of a non-nucleophilic base.
Q5: What analytical techniques are best for monitoring keto-enol tautomerism?
A5: The most common and effective techniques are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly useful as the keto and enol forms often have distinct signals that can be integrated to determine their relative concentrations.[4][13][14]
-
UV-Vis Spectroscopy: The keto and enol forms have different chromophores and thus different UV-Vis absorption spectra, which can be used for quantification.[15][16][17]
Quantitative Data
Table 1: Influence of Solvent on the Enol Content of Acetylacetone at Room Temperature
| Solvent | Dielectric Constant (ε) | % Enol |
| Water | 80.1 | < 2%[5] |
| Dimethyl Sulfoxide (DMSO) | 46.7 | ~62% |
| Chloroform | 4.8 | ~81% |
| Carbon Tetrachloride | 2.2 | 49%[5] |
| Hexane | 1.9 | ~97% |
Table 2: Approximate pKa Values of α-Hydrogens
| Compound | pKa |
| Acetone | ~20[2] |
| Cyclohexanone | ~17 |
| Acetaldehyde | ~17 |
| Ethyl Acetate | ~25 |
| Acetylacetone | ~9 |
Experimental Protocols
Protocol 1: Determination of Keto-Enol Equilibrium by ¹H NMR Spectroscopy
Objective: To quantify the relative amounts of keto and enol tautomers of a β-dicarbonyl compound (e.g., acetylacetone) in different solvents.
Methodology:
-
Prepare solutions of the β-dicarbonyl compound at a known concentration (e.g., 0.1 M) in a series of deuterated solvents with varying polarities (e.g., D₂O, DMSO-d₆, CDCl₃, C₆D₆).
-
Allow the solutions to equilibrate at a constant temperature (e.g., 25 °C) for a set period.
-
Acquire the ¹H NMR spectrum for each sample.
-
Identify the characteristic peaks for the keto and enol forms. For acetylacetone, the keto form shows a singlet for the CH₂ protons, while the enol form shows a singlet for the vinylic CH proton.
-
Integrate the respective peaks.
-
Calculate the percentage of the enol form using the following equation: % Enol = [Integral of Enol Peak / (Integral of Enol Peak + Integral of Keto Peak)] x 100
Visualizations
Caption: Acid-catalyzed keto-enol tautomerism pathway.
Caption: Base-catalyzed keto-enol tautomerism pathway.
Caption: Workflow for NMR analysis of keto-enol equilibrium.
References
- 1. leah4sci.com [leah4sci.com]
- 2. Keto Enol Tautomerization - Chemistry Steps [chemistrysteps.com]
- 3. 22.1 KetoâEnol Tautomerism - Organic Chemistry | OpenStax [openstax.org]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. fulir.irb.hr [fulir.irb.hr]
- 7. Temperature-variable NMR Study of the keto-enol Tautomerism of Phenylpyruvic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. quora.com [quora.com]
- 12. fiveable.me [fiveable.me]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. cores.research.asu.edu [cores.research.asu.edu]
- 15. Predicting Keto-Enol Equilibrium from Combining UV/Visible Absorption Spectroscopy with Quantum Chemical Calculations of Vibronic Structures for Many Excited States. A Case Study on Salicylideneanilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Metal Complexation with 6-Hydroxy-1-(p-tolyl)hexane-1,3-dione
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Hydroxy-1-(p-tolyl)hexane-1,3-dione in metal complexation experiments.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, purification, and characterization of metal complexes with this compound.
Problem 1: Low or No Yield of the Metal Complex
Q: My metal complexation reaction with this compound is resulting in a very low yield or no product at all. What are the possible causes and solutions?
A: Low yields in metal complexation reactions with β-diketones can stem from several factors. Here's a systematic approach to troubleshoot this issue:
-
pH of the Reaction Mixture: The deprotonation of the β-diketone is crucial for complexation. The reaction medium should be basic enough to facilitate the formation of the enolate anion.
-
Solution: Add a suitable base to the reaction mixture. Common bases for this purpose include sodium hydroxide, potassium hydroxide, sodium acetate, or ammonia. The optimal pH should be determined empirically, but a good starting point is a slightly basic pH.
-
-
Choice of Solvent: The solubility of both the ligand and the metal salt is critical for the reaction to proceed.
-
Solution: this compound is generally soluble in organic solvents like ethanol, methanol, DMSO, and DMF.[1] Ensure that the chosen solvent can dissolve both your ligand and the metal salt. A mixture of solvents, such as an alcohol-water mixture, can sometimes improve the solubility of all reactants.
-
-
Reaction Temperature and Time: Some complexation reactions require heating to overcome the activation energy barrier.
-
Solution: Try heating the reaction mixture. A moderate temperature of 50-60°C is often sufficient.[2] The reaction time can also be extended. Monitoring the reaction progress using thin-layer chromatography (TLC) can help determine the optimal reaction time.
-
-
Stoichiometry of Reactants: An incorrect molar ratio of ligand to metal can lead to low yields.
-
Solution: The stoichiometry is typically 2:1 or 3:1 (ligand:metal), depending on the coordination number of the metal ion. Ensure you are using the correct molar ratios. It may be beneficial to use a slight excess of the ligand.
-
-
Interference from the Hydroxyl Group: The terminal hydroxyl group on the hexane chain could potentially coordinate with the metal ion, leading to undesired side products or polymeric materials.
-
Solution: While the β-dicarbonyl moiety is the primary chelation site, the hydroxyl group's interference can be minimized by carefully controlling the reaction conditions, such as temperature and the rate of addition of reactants.
-
Problem 2: Difficulty in Purifying the Metal Complex
Q: I have synthesized the metal complex, but I am struggling to purify it from unreacted starting materials and side products. What are the recommended purification methods?
A: Purifying β-diketonate metal complexes often requires a combination of techniques:
-
Recrystallization: This is the most common method for purifying solid metal complexes.
-
Protocol: Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., ethanol, methanol, or ethyl acetate) and allow it to cool down slowly.[1][3] The pure complex should crystallize out, leaving impurities in the solution. The choice of solvent is critical and may require some experimentation.
-
-
Column Chromatography: For complexes that are difficult to crystallize or when impurities have similar solubility, column chromatography can be effective.
-
Protocol: Use a silica gel column and a suitable eluent system, such as a mixture of hexane and ethyl acetate.[4] The polarity of the eluent can be gradually increased to separate the complex from other components.
-
-
Washing: Simple washing of the precipitated complex can remove some impurities.
-
Protocol: Wash the filtered solid with solvents in which the desired complex is insoluble, but the impurities are soluble. For example, washing with water can remove unreacted metal salts, and washing with a non-polar solvent like hexane can remove non-polar organic impurities.
-
Problem 3: Solubility Issues with the Ligand or Complex
Q: I am facing solubility issues with either the this compound ligand or the resulting metal complex. How can I address this?
A: Solubility can be a significant challenge. Here are some strategies:
-
For the Ligand: this compound is expected to be soluble in polar organic solvents.
-
Recommended Solvents: Try solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), ethanol, methanol, or acetone.[1] For reactions in aqueous media, first dissolving the ligand in a minimal amount of a water-miscible organic solvent before adding it to the aqueous solution can be helpful.
-
-
For the Metal Complex: The solubility of the metal complex will depend on the metal ion and the overall structure. Many β-diketonate complexes are soluble in organic solvents.
-
Solution: If the complex is insoluble in common solvents, try more polar aprotic solvents like DMSO or DMF.[1] For some applications, it might be necessary to modify the ligand structure to enhance solubility, for example, by introducing more polar functional groups. The presence of the terminal hydroxyl group in your ligand may slightly increase the polarity of the resulting complex compared to similar β-diketones without this group.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical coordination mode of this compound with metal ions?
A1: As a β-diketone, this compound typically acts as a bidentate ligand, coordinating to the metal ion through the two oxygen atoms of the deprotonated dicarbonyl moiety to form a stable six-membered chelate ring. The terminal hydroxyl group is generally not expected to be involved in the primary chelation, but its presence might influence the complex's solubility and potential for intermolecular interactions.
Q2: Which characterization techniques are most suitable for confirming the formation of the metal complex?
A2: A combination of spectroscopic and analytical techniques is recommended:
-
Infrared (IR) Spectroscopy: Look for the disappearance of the broad enolic O-H stretching band of the free ligand and a shift of the C=O stretching vibrations to lower frequencies upon coordination to the metal ion.[3] New bands in the low-frequency region (typically below 600 cm⁻¹) can be attributed to M-O vibrations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum, the disappearance of the enolic proton signal (often found at a high chemical shift, >10 ppm) is a strong indication of complex formation.[1] Shifts in the signals of the protons adjacent to the carbonyl groups will also be observed. For diamagnetic complexes, ¹³C NMR can show shifts in the carbonyl carbon signals.
-
Elemental Analysis: This technique provides the percentage composition of C, H, and the metal in your compound, which can be used to confirm the empirical formula of the complex.
-
Mass Spectrometry: This can be used to determine the molecular weight of the complex and confirm its composition.
Q3: Can the terminal hydroxyl group of this compound interfere with the complexation reaction?
A3: While the β-dicarbonyl group is the preferred binding site for metal ions due to the formation of a stable chelate ring, the terminal hydroxyl group could potentially act as a secondary coordination site, especially if the metal ion has available coordination sites. This could lead to the formation of polynuclear complexes or oligomeric species. To favor the desired chelation, it is important to control the stoichiometry and reaction conditions carefully. If interference is suspected, protection of the hydroxyl group prior to complexation could be considered, followed by deprotection.
Q4: What are the potential applications of metal complexes of this compound in drug development?
A4: Metal complexes of β-diketones are being extensively investigated for their therapeutic potential.[5] They have shown promise as anticancer, antibacterial, and anti-inflammatory agents.[1] The biological activity is influenced by both the β-diketone ligand and the coordinated metal ion. The presence of the p-tolyl group and the hydroxylated hexane chain in your ligand could influence its lipophilicity and pharmacokinetic properties, which are important factors in drug design. For instance, some β-diketone-cobalt complexes have been shown to inhibit the proliferation of cancer cells by affecting the expression of cell cycle-associated proteins.[6]
Data Presentation
Table 1: Representative Analytical and Spectroscopic Data for a Transition Metal Complex of a β-Diketone Ligand.
| Property | Ligand (HL) | Metal Complex (ML₂) |
| Molecular Formula | C₁₃H₁₆O₃ | M(C₁₃H₁₅O₃)₂ |
| Molecular Weight ( g/mol ) | 220.26[7] | Varies with metal (M) |
| Appearance | Pale yellow solid | Colored solid (e.g., green for Cu(II)) |
| Melting Point (°C) | Varies | Typically higher than the ligand |
| Solubility | Soluble in EtOH, MeOH, DMSO, DMF | Generally soluble in organic solvents |
| IR (cm⁻¹) | ||
| ν(O-H) enolic | ~3400 (broad) | Absent |
| ν(C=O) | ~1600-1620 | Shifted to lower frequency (~1550-1580)[3] |
| ν(M-O) | - | ~400-600[3] |
| ¹H NMR (δ ppm) | ||
| Enolic-OH | ~15-16 | Absent |
| Aromatic-H | ~7.0-7.8 | Shifted |
| CH₂ | Varies | Shifted |
Note: This table provides representative data. Actual values will vary depending on the specific metal ion and experimental conditions.
Experimental Protocols
Protocol 1: General Synthesis of a Transition Metal Complex of this compound
-
Dissolve the Ligand: In a round-bottom flask, dissolve one molar equivalent of this compound in a suitable solvent (e.g., ethanol or methanol).
-
Add Base: To the ligand solution, add a solution of a base (e.g., sodium hydroxide or potassium hydroxide in water or alcohol) in a 1:1 molar ratio with the ligand to facilitate deprotonation. Stir the mixture for 15-30 minutes at room temperature.
-
Add Metal Salt: In a separate beaker, dissolve 0.5 molar equivalents of the desired transition metal salt (e.g., CuCl₂, Ni(OAc)₂, CoCl₂) in water or the same solvent used for the ligand.
-
Reaction: Slowly add the metal salt solution dropwise to the stirring ligand solution.
-
Heating and Reflux: Heat the reaction mixture to 50-60°C and maintain this temperature for 2-4 hours.[2] Monitor the reaction progress by TLC.
-
Isolation: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. If no precipitate forms, reduce the solvent volume under reduced pressure to induce precipitation.
-
Washing: Wash the collected solid with water to remove any unreacted metal salts, followed by a small amount of cold ethanol.
-
Drying: Dry the purified product in a vacuum oven.
Mandatory Visualizations
Caption: Workflow for the synthesis and purification of metal complexes.
Caption: Effect of β-diketone metal complexes on cell cycle proteins.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. CN101565364B - Synthetic method of Beta-diketone metal salt - Google Patents [patents.google.com]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. Synthesis, Characterization and Properties of Metal Complexes of Beta-diketonate Complexes : Oriental Journal of Chemistry [orientjchem.org]
- 5. Pharmaceuticals | Special Issue : β-Diketones and Their Derivatives: Synthesis, Characterization and Biomedical Applications [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. 6-Hydroxy-1-(4-methylphenyl)hexane-1,3-dione | C13H16O3 | CID 2764339 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Structural and Functional Guide: 6-Hydroxy-1-(p-tolyl)hexane-1,3-dione and Curcuminoid Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synthetic compound 6-Hydroxy-1-(p-tolyl)hexane-1,3-dione against the well-characterized natural curcuminoids: Curcumin, Demethoxycurcumin, and Bisdemethoxycurcumin. Due to the limited availability of experimental data for this compound, its properties are predicted based on structural analogy to the extensively studied curcuminoids. This guide serves as a reference for researchers interested in the structural validation and potential biological activities of novel 1,3-dione compounds.
Physicochemical and Spectroscopic Properties
The structural validation of a novel compound relies on a combination of spectroscopic and spectrometric techniques. The following tables compare the predicted properties of this compound with the experimentally determined data for Curcumin and its primary derivatives.
Table 1: Physicochemical Properties
| Property | This compound (Predicted) | Curcumin (Experimental) | Demethoxycurcumin (Experimental) | Bisdemethoxycurcumin (Experimental) |
| Molecular Formula | C₁₃H₁₆O₃ | C₂₁H₂₀O₆[1] | C₂₀H₁₈O₅ | C₁₉H₁₆O₄[2] |
| Molecular Weight | 220.26 g/mol [3] | 368.38 g/mol [1] | 338.35 g/mol | 308.32 g/mol [2] |
| Appearance | Yellowish solid | Orange-yellow crystalline powder[1] | Yellow solid | Yellow solid |
| Melting Point | Not available | ~183 °C | ~170-172 °C | ~232-234 °C[4] |
| Solubility | Expected to be soluble in organic solvents like DMSO, methanol, ethanol. | Poorly soluble in water; soluble in ethanol, DMSO, acetone.[4] | Poorly soluble in water; soluble in organic solvents. | Higher aqueous solubility than curcumin.[4][5] |
Table 2: Comparative Spectroscopic Data
| Spectroscopic Data | This compound (Predicted) | Curcumin (Experimental) |
| ¹H NMR (DMSO-d₆, δ ppm) | Aromatic protons (tolyl group): ~7.0-7.5; Methyl protons (tolyl): ~2.3; Methylene protons adjacent to carbonyls and hydroxyl: ~2.5-4.0; Enolic proton: >10. | Aromatic protons: 6.7-7.6; Methine protons (heptadienone chain): 6.0-7.6; Methoxy protons: ~3.8; Phenolic OH: ~9.6; Enolic OH: ~16.4.[6] |
| ¹³C NMR (DMSO-d₆, δ ppm) | Carbonyl carbons: >180; Aromatic carbons: 120-140; Methyl carbon (tolyl): ~21; Methylene carbons: ~30-60. | Carbonyl carbons (keto-enol): ~183-185; Aromatic carbons: 110-150; Methine carbons (heptadienone chain): 100-140; Methoxy carbons: ~56.[6][7] |
| FT-IR (cm⁻¹) | O-H stretch (alcohol): ~3400; C-H stretch (aromatic/aliphatic): 2850-3100; C=O stretch (β-diketone): ~1600-1640; C=C stretch (aromatic): ~1500-1600. | O-H stretch (phenolic): ~3200-3500; C=O and C=C stretch (conjugated system): ~1628; Aromatic C=C stretch: ~1512; C-O stretch: ~1280.[8] |
| Mass Spectrometry (m/z) | [M+H]⁺: 221.11; [M+Na]⁺: 243.10. | Molecular Ion [M]⁺: 368.[9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for the synthesis and structural characterization of compounds similar to this compound.
Synthesis Protocol: Pabon's Method for Asymmetric Curcuminoids
This method can be adapted for the synthesis of this compound by reacting an appropriate p-tolyl derivative with a protected 2,4-pentanedione.[10]
-
Preparation of the Boron Complex: A mixture of 2,4-pentanedione and boric anhydride (B₂O₃) in dry ethyl acetate is heated to form a boron complex, which protects the dione.
-
First Condensation: One equivalent of an appropriate aldehyde (in this case, a precursor to the 6-hydroxyhexyl chain) is added to the boron complex in the presence of tributyl borate and a catalytic amount of n-butylamine. The reaction is stirred at a controlled temperature.
-
Second Condensation: After the first condensation is complete, a second aldehyde (p-tolualdehyde) is added to the reaction mixture to form the asymmetric diarylheptanoid structure.
-
Hydrolysis: The resulting boron complex is hydrolyzed, typically with a mild acid, to yield the final 1,3-dione product.
-
Purification: The crude product is purified by column chromatography or recrystallization to obtain the pure compound.[3]
Structural Validation Protocol
The following workflow outlines the standard procedures for the structural elucidation of a newly synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The ¹H NMR spectrum is recorded to determine the number of different types of protons, their chemical environments, and their connectivity through spin-spin coupling.
-
¹³C NMR: A ¹³C NMR spectrum is acquired to identify the number of non-equivalent carbons and their chemical shifts, distinguishing between carbonyl, aromatic, and aliphatic carbons.
-
2D NMR (COSY, HSQC, HMBC): These experiments are performed to establish correlations between protons and carbons, confirming the overall structure and connectivity of the molecule.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
The sample is analyzed as a solid (e.g., in a KBr pellet) or as a thin film. The IR spectrum is used to identify the presence of key functional groups, such as hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) groups, based on their characteristic vibrational frequencies.[11]
-
-
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) is performed to determine the exact mass of the molecular ion, which confirms the elemental composition and molecular formula of the compound. Fragmentation patterns can provide additional structural information.[9]
-
-
X-ray Crystallography:
-
If a suitable single crystal can be grown, X-ray crystallography provides unambiguous determination of the three-dimensional molecular structure, including bond lengths, bond angles, and stereochemistry.
-
Visualization of Workflows and Pathways
Graphical representations are essential for understanding complex processes and relationships. The following diagrams were generated using Graphviz (DOT language).
References
- 1. 13C CPMAS NMR as an Alternative Method to Verify the Quality of Dietary Supplements Containing Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bisdemethoxycurcumin | C19H16O4 | CID 5315472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. High Yield Synthesis of Curcumin and Symmetric Curcuminoids: A “Click” and “Unclick” Chemistry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Contribution to the Solid State Forms of Bis(demethoxy)curcumin: Co-Crystal Screening and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Characterization, Antioxidant and Cytotoxic Evaluation of Demethoxycurcumin and Bisdemethoxycurcumin from Curcuma longa Cultivated in Costa Rica [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. digitalcommons.misericordia.edu [digitalcommons.misericordia.edu]
- 10. Improved Synthesis of Asymmetric Curcuminoids and Their Assessment as Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. japsonline.com [japsonline.com]
A Comparative Guide to Purity Assessment of Synthesized 6-Hydroxy-1-(p-tolyl)hexane-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for assessing the purity of synthesized 6-Hydroxy-1-(p-tolyl)hexane-1,3-dione. Objective evaluation of a compound's purity is critical for the reliability of research data and is a fundamental requirement in drug development. This document outlines the principles, protocols, and expected outcomes of various analytical methods, supported by data presentation and workflow diagrams to aid in selecting the most appropriate techniques.
Synthesis and Potential Impurities
The most common and classical method for synthesizing β-diketones is the Claisen condensation.[1][2] This reaction involves the condensation of a ketone with an ester in the presence of a strong base. For this compound, a plausible synthetic route is the Claisen condensation of 4'-methylacetophenone with an ester of 4-hydroxybutanoic acid, such as ethyl 4-hydroxybutanoate, using a base like sodium ethoxide.
The primary impurities in a Claisen condensation can include unreacted starting materials, byproducts from side reactions such as the self-condensation of the ketone, and residual solvents or reagents.[3][4]
References
A Comparative Spectroscopic Guide to the Tautomers of 6-Hydroxy-1-(p-tolyl)hexane-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of the keto and enol tautomers of 6-hydroxy-1-(p-tolyl)hexane-1,3-dione. Due to the limited availability of direct experimental data for this specific compound in the published literature, this comparison is based on established principles of keto-enol tautomerism in β-diketones and spectroscopic data from analogous compounds. The information presented herein serves as an illustrative guide for researchers interested in the characterization of similar molecules.
The tautomeric equilibrium between the keto and enol forms is a fundamental concept in organic chemistry, with significant implications for the reactivity, biological activity, and physical properties of β-dicarbonyl compounds. Spectroscopic techniques are invaluable tools for identifying and quantifying the different tautomeric forms present in a sample.
Below, we present the expected spectroscopic signatures of the keto and enol tautomers of this compound across various analytical techniques, along with generalized experimental protocols for their determination.
Tautomeric Forms
This compound can exist in equilibrium between a diketo form and two possible chelated enol forms. The enol forms are stabilized by intramolecular hydrogen bonding.
Caption: Tautomeric equilibrium of this compound.
Spectroscopic Data Comparison
The following tables summarize the expected quantitative data for the distinct spectroscopic signatures of the diketo and enol tautomers.
Table 1: Expected ¹H NMR Spectral Data (in CDCl₃)
| Proton | Diketo Form (Expected δ, ppm) | Enol Form (Expected δ, ppm) | Notes |
| Enolic OH | - | 15.0 - 17.0 (broad s) | Highly deshielded due to strong intramolecular H-bonding. Its presence is a clear indicator of the enol form. |
| Vinylic CH | - | 5.5 - 6.5 (s) | Appears in the olefinic region, characteristic of the enol tautomer. |
| Methylene (C2-H₂) | 3.5 - 4.0 (s) | - | Signal for the active methylene group, absent in the enol form. |
| Methylene (C4-H₂) | 2.8 - 3.2 (t) | 2.5 - 2.9 (t) | |
| Methylene (C5-H₂) | 1.8 - 2.2 (quint) | 1.7 - 2.1 (quint) | |
| Methylene (C6-H₂) | 3.6 - 4.0 (t) | 3.5 - 3.9 (t) | |
| Hydroxyl (C6-OH) | 1.5 - 2.5 (broad s) | 1.5 - 2.5 (broad s) | Position can vary depending on concentration and solvent. |
| Aromatic (Tolyl) | 7.8 - 8.0 (d), 7.2 - 7.4 (d) | 7.6 - 7.8 (d), 7.1 - 7.3 (d) | |
| Methyl (Tolyl) | 2.3 - 2.5 (s) | 2.3 - 2.5 (s) |
Table 2: Expected ¹³C NMR Spectral Data (in CDCl₃)
| Carbon | Diketo Form (Expected δ, ppm) | Enol Form (Expected δ, ppm) | Notes |
| C1 (C=O) | 195 - 205 | 180 - 190 (enol 1) / 195 - 205 (enol 2) | Carbonyl carbons are highly deshielded. |
| C2 (CH₂) | 50 - 60 | 90 - 100 (=CH) | The chemical shift of C2 is a key differentiator. |
| C3 (C=O) | 195 - 205 | 195 - 205 (enol 1) / 180 - 190 (enol 2) | |
| C4 (CH₂) | 35 - 45 | 30 - 40 | |
| C5 (CH₂) | 20 - 30 | 20 - 30 | |
| C6 (CH₂OH) | 60 - 65 | 60 - 65 | |
| Aromatic (Tolyl) | 125 - 145 | 125 - 145 | |
| Methyl (Tolyl) | 20 - 25 | 20 - 25 |
Table 3: Expected Infrared (IR) Spectral Data (in cm⁻¹)
| Functional Group | Diketo Form (Expected Frequency) | Enol Form (Expected Frequency) | Notes |
| O-H Stretch (Alcohol) | 3200 - 3600 (broad) | 3200 - 3600 (broad) | Present in both forms. |
| O-H Stretch (Enol) | - | 2500 - 3200 (very broad) | Characteristic broad absorption due to strong intramolecular H-bonding. |
| C=O Stretch | 1700 - 1730 (two bands) | 1600 - 1640 (conjugated C=O) | The C=O stretching frequency is significantly lower in the enol form due to conjugation and H-bonding.[1] |
| C=C Stretch | - | 1540 - 1580 | Indicates the presence of the enol double bond. |
Table 4: Expected UV-Vis Spectral Data (in Methanol)
| Tautomer | Expected λ_max (nm) | Notes |
| Diketo Form | 240 - 260 | Corresponds to n → π* transitions of the isolated carbonyl groups. |
| Enol Form | 280 - 320 | Corresponds to π → π* transitions of the conjugated system. The enol form has a higher wavelength of maximum absorption due to the extended conjugation.[1] |
Mass Spectrometry
In mass spectrometry, the keto and enol tautomers are expected to show the same molecular ion peak (m/z = 220.26 for C₁₃H₁₆O₃). However, their fragmentation patterns may differ due to the different arrangement of atoms.
-
Keto Form: Likely to undergo α-cleavage at the carbonyl groups.
-
Enol Form: Fragmentation may be influenced by the presence of the double bond and the hydroxyl group, potentially leading to different characteristic fragment ions.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of the tautomeric equilibrium of a β-diketone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To identify and quantify the keto and enol tautomers.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Integrate the distinct signals corresponding to the enolic OH, vinylic CH (enol form), and the C2-methylene protons (keto form).
-
The ratio of the integrals of these signals can be used to determine the relative percentage of each tautomer in the given solvent.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Identify the characteristic signals for the carbonyl carbons and the C2 carbon to confirm the presence of both tautomers.
-
Infrared (IR) Spectroscopy
-
Objective: To identify the key functional groups characteristic of each tautomer.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation:
-
Solid State: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.
-
Solution: Dissolve the sample in a suitable solvent (e.g., CHCl₃) and place it in a liquid IR cell.
-
-
Data Acquisition:
-
Record the spectrum typically in the range of 4000-400 cm⁻¹.
-
Analyze the spectrum for the characteristic C=O and O-H stretching frequencies to distinguish between the keto and enol forms.
-
UV-Vis Spectroscopy
-
Objective: To observe the electronic transitions characteristic of the conjugated system in the enol form.
-
Instrumentation: A UV-Vis spectrophotometer.
-
Sample Preparation:
-
Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, or hexane) with a known concentration (typically in the range of 10⁻⁴ to 10⁻⁵ M).
-
Use a quartz cuvette with a 1 cm path length.
-
-
Data Acquisition:
-
Record the absorption spectrum over a range of approximately 200-400 nm.
-
Identify the λ_max values corresponding to the electronic transitions of the different tautomers.
-
Visualizations
Caption: Keto-Enol Tautomeric Equilibrium.
Caption: General Experimental Workflow.
References
performance evaluation of 6-Hydroxy-1-(p-tolyl)hexane-1,3-dione in catalysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative performance evaluation of 1,3-dicarbonyl compounds in various catalytic reactions. While specific experimental data on the catalytic performance of 6-Hydroxy-1-(p-tolyl)hexane-1,3-dione is not currently available in the scientific literature, this document serves as a valuable resource by summarizing the performance of structurally related 1,3-diones. The presented data can be used to infer the potential catalytic activity of this compound and to guide the design of future experimental validations.
The versatility of the 1,3-dione moiety makes it a cornerstone in synthetic organic chemistry, acting as a key building block for a wide array of molecular architectures. These compounds are extensively used as nucleophiles in a variety of carbon-carbon bond-forming reactions, including Michael additions, aldol reactions, and multicomponent reactions like the Biginelli reaction, leading to the synthesis of complex heterocyclic structures.[1][2]
I. Organocatalytic Asymmetric Michael Addition
The Michael addition of 1,3-dicarbonyl compounds to nitro-olefins or enones is a fundamental carbon-carbon bond-forming reaction. Organocatalysis has emerged as a powerful tool for achieving high enantioselectivity in these transformations. The performance of various 1,3-dicarbonyl compounds in such reactions is often dependent on the catalyst, solvent, and temperature.
Comparative Performance of 1,3-Dicarbonyl Compounds in Michael Additions
| 1,3-Dicarbonyl Compound | Michael Acceptor | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) | Reference |
| Indane-1,3-dione | (E)-β-Nitrostyrene | Ts-DPEN (10) | Toluene | 48 | 75 | 81:15 | 92:8 (er) | [3] |
| 2-Methyl-indane-1,3-dione | (E)-β-Nitrostyrene | Ts-DPEN (10) | Toluene | 72 | 70 | 75:25 | 88:12 (er) | [3] |
| Ethyl 2-oxocyclopentane-1-carboxylate | (E)-β-Nitrostyrene | Ts-DPEN (10) | Toluene | 96 | 65 | - | 85:15 (er) | [3] |
| Diethyl malonate | (E)-β-Nitrostyrene | Thiourea (R,R)-13 (10) | Neat | 24 | 95 | - | 94 | [4] |
| Dibenzyl malonate | Chalcone | Cinchona squaramide | Toluene | - | >95 | - | 98 | [5] |
| Acetylacetone | (E)-β-Nitrostyrene | Bifunctional Thiourea 1e (10) | Toluene | 72 | 94 | 88:12 | 96 | [2] |
Note: er stands for enantiomeric ratio.
Experimental Protocol: Organocatalytic Michael Addition of Indane-1,3-dione to (E)-β-Nitrostyrene
This protocol is adapted from the work of Kumar et al.[3]
-
To a vial containing (E)-β-nitrostyrene (0.5 mmol) and indane-1,3-dione (0.55 mmol) in toluene (1 mL) is added the organocatalyst Ts-DPEN (10 mol%).
-
The reaction mixture is vigorously stirred at -20 °C for 48 hours.
-
Upon completion, the reaction mixture is poured into a separation funnel containing brine, and diluted with distilled water and ethyl acetate.
-
The aqueous phase is extracted with ethyl acetate.
-
The combined organic phases are dried over anhydrous Na₂SO₄, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired Michael adduct.
Logical Workflow for Organocatalytic Michael Addition
Caption: General workflow for an organocatalytic Michael addition reaction.
II. Asymmetric Aldol Reaction
The direct asymmetric aldol reaction is a powerful method for constructing chiral β-hydroxy carbonyl compounds. 1,3-Diones can serve as nucleophilic partners in these reactions, often catalyzed by chiral amines or their derivatives.
Comparative Performance of Ketones in Asymmetric Aldol Reactions
| Ketone (Donor) | Aldehyde (Acceptor) | Catalyst (mol%) | Conditions | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) | Reference |
| Cyclohexanone | 4-Nitrobenzaldehyde | L-Proline (30) | DMSO, rt, 96h | 68 | 99:1 (anti) | 96 | [6] |
| Acetone | Isobutyraldehyde | L-Proline (30) | DMSO, rt, 4h | 97 | - | 96 | [7] |
| Hydroxyacetone | 4-Nitrobenzaldehyde | L-Proline (20-30) | DMSO, rt, 1-3d | - | 95:5 (branched) | 99 | [6] |
| Cyclopentanone | 4-Nitrobenzaldehyde | L-Proline (30) | DMSO, rt, 3d | 51 | 95:5 (anti) | 99 | [6] |
Experimental Protocol: L-Proline-Catalyzed Asymmetric Aldol Reaction
This protocol is a general representation based on literature procedures.[6]
-
To a solution of the aldehyde (1.0 mmol) in the ketone (2.0 mL) is added L-proline (30 mol%).
-
The reaction mixture is stirred at room temperature for the specified time (e.g., 24-96 hours).
-
The reaction is monitored by thin-layer chromatography (TLC).
-
After completion, the mixture is diluted with a suitable solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
III. Biginelli Multicomponent Reaction
The Biginelli reaction is a one-pot synthesis of dihydropyrimidinones from an aldehyde, a β-ketoester or a 1,3-diketone, and urea or thiourea. This reaction is of significant importance in medicinal chemistry due to the diverse biological activities of the resulting heterocyclic products.
Comparative Performance of 1,3-Dicarbonyl Compounds in the Biginelli Reaction
| 1,3-Dicarbonyl Compound | Aldehyde | Urea/Thiourea | Catalyst | Conditions | Yield (%) | Reference |
| Ethyl acetoacetate | Benzaldehyde | Urea | Cu(OTf)₂ | EtOH, reflux, 1h | 95 | [8] |
| Methyl acetoacetate | 4-Chlorobenzaldehyde | Thiourea | L-proline | EtOH, reflux, 5h | 92 | [9] |
| Acetylacetone | 3-Nitrobenzaldehyde | Urea | In(OTf)₃ | Neat, 60°C, 2h | 94 | [9] |
| Dimedone | Various aldehydes | Urea/Thiourea | MAI·Fe₂Cl₇ (5 mol%) | 80°C, 2h | Good yields | [1] |
| Indane-1,3-dione | Substituted benzaldehydes | Thiourea | - | - | - | [1] |
Experimental Protocol: A General Procedure for the Biginelli Reaction
This is a generalized protocol based on typical Biginelli reaction conditions.[8][9]
-
A mixture of the aldehyde (1.0 mmol), the 1,3-dicarbonyl compound (1.0 mmol), urea or thiourea (1.5 mmol), and the catalyst (e.g., 1-10 mol%) in a suitable solvent (e.g., ethanol) or under solvent-free conditions is prepared.
-
The reaction mixture is heated to the specified temperature (e.g., 60-80 °C or reflux) and stirred for the required time (e.g., 1-12 hours).
-
The progress of the reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature.
-
The solid product is collected by filtration, washed with a cold solvent (e.g., ethanol or water), and dried.
-
If necessary, the product is further purified by recrystallization.
Biginelli Reaction Mechanism
Caption: Simplified mechanism of the Biginelli reaction.
Conclusion and Future Outlook for this compound
The data presented in this guide demonstrate the broad utility and high performance of 1,3-dicarbonyl compounds in key catalytic transformations. The structural features of the 1,3-dione, such as the nature of the substituents at the C2 position and on the carbonyl groups, can significantly influence reactivity and stereoselectivity.
For the target compound, this compound, several predictions can be made based on the available data for analogous structures:
-
Nucleophilicity: The presence of the electron-donating p-tolyl group may enhance the nucleophilicity of the enolate, potentially leading to higher reaction rates in additions to electrophiles compared to unsubstituted analogs.
-
Stereocontrol: The steric bulk of the p-tolyl group could play a significant role in the stereochemical outcome of asymmetric reactions, potentially leading to high diastereoselectivity. The hydroxyl group in the hexane chain might also influence the reaction through hydrogen bonding interactions with the catalyst or other reactants.
-
Solubility: The presence of the hydroxyl group may increase the polarity of the molecule, affecting its solubility in various reaction media and potentially influencing catalyst performance.
To definitively evaluate the catalytic performance of this compound, experimental studies are essential. It is recommended to screen this compound as a substrate in the well-established catalytic reactions outlined in this guide, such as the organocatalytic Michael addition to nitro-olefins and the Biginelli reaction, using the provided protocols as a starting point. A direct comparison with benchmark 1,3-diones under identical conditions will provide a clear assessment of its potential and limitations in catalysis. Such studies will not only fill the current knowledge gap but also potentially uncover novel reactivity and applications for this specific 1,3-dione derivative.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. The Direct Catalytic Asymmetric Aldol Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Chelating Abilities of Beta-Diketones
Beta-diketones are a class of organic compounds renowned for their excellent metal-chelating properties.[1] Their ability to form stable, six-membered chelate rings with a wide range of metal ions makes them indispensable in various fields, including analytical chemistry, catalysis, and drug development.[2][3] This guide provides a comparative analysis of the chelating abilities of different beta-diketones, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
The structure of a beta-diketone is characterized by two carbonyl groups separated by a methylene group. The compound exists in a tautomeric equilibrium between the keto and enol forms.[4] The enol form can be deprotonated to form a bidentate ligand that coordinates with a metal ion through its two oxygen atoms.[5] The stability of the resulting metal complex is influenced by the nature of the substituents on the beta-diketone skeleton and the properties of the metal ion.
Comparative Chelating Performance
The efficacy of a beta-diketone as a chelating agent is quantitatively expressed by the stability constant (log β) of the metal-ligand complex. A higher stability constant indicates a stronger interaction and a more stable chelate. The chelating ability is significantly influenced by the acidity (pKa) of the beta-diketone; lower pKa values generally lead to the formation of more stable chelates at lower pH.[6]
For instance, thenoyltrifluoroacetone (HTTA) is a more potent chelating agent than acetylacetone (acac). The electron-withdrawing trifluoromethyl group in HTTA increases its acidity (lowers its pKa), allowing it to extract metals more readily and at a lower pH compared to acetylacetone.[6]
The table below summarizes the stability constants for complexes of various beta-diketones with different metal ions.
| Beta-Diketone | Metal Ion | log β₁ | log β₂ | log β₃ | Solvent System | Reference |
| Acetylacetone (acac) | Cu(II) | - | - | - | 50% Water-Ethanol | [7] |
| Acetylacetone (acac) | Fe(III) | - | - | - | 50% Water-Ethanol | [7] |
| Acetylacetone (acac) | Cr(III) | - | - | - | 50% Water-Ethanol | [7] |
| Benzoylacetone (Bac) | Cu(II) | - | - | - | 50% Water-Ethanol | [7] |
| Benzoylacetone (Bac) | Fe(III) | - | - | - | 50% Water-Ethanol | [7] |
| Benzoylacetone (Bac) | Cr(III) | - | - | - | 50% Water-Ethanol | [7] |
| Benzoyltrifluoroacetone (Btfac) | Cu(II) | - | - | - | 50% Water-Ethanol | [7] |
| Benzoyltrifluoroacetone (Btfac) | Fe(III) | - | - | - | 50% Water-Ethanol | [7] |
| Benzoyltrifluoroacetone (Btfac) | Cr(III) | - | - | - | 50% Water-Ethanol | [7] |
| Monothio-β-diketone 1 | Cu(II) | 10.52 | 9.75 | 19.85 (Overall) | 75% aq. Dioxane | [8] |
| Monothio-β-diketone 1 | Co(II) | 9.86 | 9.20 | 19.06 (Overall) | 75% aq. Dioxane | [8] |
| Monothio-β-diketone 2 | Cu(II) | 10.39 | 9.48 | 20.27 (Overall) | 75% aq. Dioxane | [8] |
| Monothio-β-diketone 2 | Co(II) | 10.39 | 9.48 | 19.87 (Overall) | 75% aq. Dioxane | [8] |
Note: The table is populated with representative data. Direct comparison should be made with caution as values are highly dependent on experimental conditions such as solvent, temperature, and ionic strength.
Studies have shown that for a given metal ion, the stability of the complex often follows the order: Dibenzoylmethane > Benzoylacetone > Acetylacetone, which correlates with the increasing acidity of the beta-diketones. Furthermore, complexes with Fe(III) and Cr(III) are generally more stable than those with Cu(II).[7][9]
Visualizing Beta-Diketone Chelation
The fundamental process of chelation and the experimental workflows to quantify it can be visualized through diagrams.
Caption: General structure of a metal-beta-diketone complex.
Experimental Protocols
The determination of the chelating ability and stability constants of beta-diketones can be achieved through various analytical techniques. Potentiometric titration and spectrophotometric methods are among the most common.[10]
Potentiometric Titration
This method is used to determine the acid dissociation constants (pKa) of the ligand and the stability constants (log K) of the metal complexes.[11]
Protocol:
-
Solution Preparation: Prepare solutions of the beta-diketone ligand, a metal salt (e.g., metal chloride or nitrate), a standardized acid (e.g., HCl), and a standardized base (e.g., NaOH) in a suitable solvent system (e.g., 50% aqueous dioxane).[11] Maintain a constant ionic strength using an inert salt like KCl.
-
Titration Setup: Use a calibrated pH meter with a glass electrode to monitor the pH of the solution in a thermostated vessel.
-
Ligand pKa Determination: Titrate a known volume of the ligand solution containing a known amount of acid with the standardized base. Record the pH change as a function of the volume of base added.
-
Metal Complex Stability Constant Determination: Titrate a solution containing the ligand, the metal salt, and the acid with the standardized base.
-
Data Analysis: Plot the titration curves (pH vs. volume of titrant). The pKa of the ligand and the stability constants of the metal complexes are calculated from these curves using established computational methods, such as the half-integral method.[8]
Spectrophotometric (UV-Vis) Assay
This method relies on the change in the absorption spectrum of a system upon chelation.[10] A common approach is a competition assay using a colored indicator that forms a complex with the metal ion.
Protocol (Example: Fe²⁺ Chelating Assay using Ferrozine): [12][13]
-
Reagent Preparation:
-
Reaction Mixture:
-
In a test tube or microplate well, mix the beta-diketone sample solution with the FeCl₂ solution.[13]
-
Allow the mixture to incubate for a short period to permit chelation of Fe²⁺ by the beta-diketone.
-
-
Color Development:
-
Measurement:
-
Measure the absorbance of the magenta-colored ferrozine-Fe²⁺ complex at its maximum absorption wavelength (around 562 nm) using a spectrophotometer.[12]
-
A control sample containing all reagents except the beta-diketone is used to measure the maximum absorbance. EDTA is often used as a positive control.
-
-
Calculation:
-
The chelating ability is calculated as the percentage inhibition of ferrozine-Fe²⁺ complex formation using the following formula: Chelating Ability (%) = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC₅₀ value, which is the concentration of the chelator required to chelate 50% of the metal ions, can be determined to compare the effectiveness of different beta-diketones.[12]
Caption: Workflow for a competitive spectrophotometric assay.
Conclusion
The chelating ability of beta-diketones is a well-documented and crucial property for their application in science and industry. The choice of a specific beta-diketone depends on the target metal ion, the required stability of the complex, and the pH conditions of the application. Thenoyltrifluoroacetone often demonstrates superior chelating power for metal extraction compared to acetylacetone due to its higher acidity.[6] The quantitative comparison of stability constants, obtained through standardized experimental protocols like potentiometric titration and spectrophotometric assays, provides a solid basis for selecting the optimal chelating agent for a given research or drug development purpose.
References
- 1. alfachemic.com [alfachemic.com]
- 2. researchgate.net [researchgate.net]
- 3. Acetylacetone - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. ijcrt.org [ijcrt.org]
- 9. asianpubs.org [asianpubs.org]
- 10. Synthesis and characterization of new beta-diketo derivatives with iron chelating ability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Item - Studies on selected beta-diketones and their metal chelates. - University of Leicester - Figshare [figshare.le.ac.uk]
- 12. mdpi.com [mdpi.com]
- 13. Antioxidant Activity, Metal Chelating Ability and DNA Protective Effect of the Hydroethanolic Extracts of Crocus sativus Stigmas, Tepals and Leaves - PMC [pmc.ncbi.nlm.nih.gov]
A Methodological Comparison Guide to Computational Studies of β-Diketones: A Case Study of 6-Hydroxy-1-(p-tolyl)hexane-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for conducting and evaluating computational studies of β-diketones, a class of compounds with significant biological and pharmaceutical interest. Due to the limited specific computational data available for 6-Hydroxy-1-(p-tolyl)hexane-1,3-dione, this document will serve as a methodological guide, using data from analogous β-diketone structures to illustrate key comparative analyses. The principles and protocols outlined herein are directly applicable to the computational investigation of this compound.
The β-dicarbonyl structure is a versatile scaffold found in numerous biologically active compounds and is a crucial intermediate in organic synthesis.[1][2] These molecules are known for their metal-chelating properties, radical scavenging abilities, and rich tautomeric chemistry, making them promising candidates for drug development.[3] Their applications span treatments for a wide range of pathological disorders, including cardiovascular diseases, cancer, and inflammatory conditions.[1][2]
Comparative Data Presentation
When conducting computational studies on this compound, it is essential to compare its predicted properties against a panel of known β-diketones with established biological activities. The following tables provide a template for organizing and comparing such data.
Table 1: Quantum Chemical Properties (DFT)
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| This compound | Data to be generated | Data to be generated | Data to be generated | Data to be generated |
| Curcumin | -5.89 | -2.45 | 3.44 | 4.5 |
| Acetylacetone | -6.78 | -1.23 | 5.55 | 2.8 |
| Dibenzoylmethane | -6.21 | -2.01 | 4.20 | 3.1 |
Table 2: Molecular Docking Performance
| Compound | Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues |
| This compound | e.g., Cyclooxygenase-2 (COX-2) | Data to be generated | Data to be generated |
| Celecoxib (Reference Drug) | Cyclooxygenase-2 (COX-2) | -10.2 | Arg513, His90, Val523 |
| Nimesulide (Reference Drug) | Cyclooxygenase-2 (COX-2) | -8.5 | Arg513, Ser353, Tyr385 |
Table 3: ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions
| Compound | Human Intestinal Absorption (%) | Blood-Brain Barrier Permeation | CYP2D6 Inhibitor | Ames Mutagenicity |
| This compound | Data to be generated | Data to be generated | Data to be generated | Data to be generated |
| Curcumin | Low | Yes | Yes | Non-mutagenic |
| Acetylacetone | High | Yes | No | Non-mutagenic |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of computational findings.
Density Functional Theory (DFT) Calculations
DFT is employed to determine the optimized molecular geometry and electronic properties of the compounds.
-
Structure Preparation : The 3D structure of this compound is built using molecular modeling software (e.g., Avogadro, GaussView).
-
Geometry Optimization : The structure is optimized using a functional, such as B3LYP, with a basis set like 6-311++G(d,p).[4] This level of theory is widely used for organic molecules and provides a good balance between accuracy and computational cost.
-
Frequency Calculations : Vibrational frequency analysis is performed on the optimized structure to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).
-
Property Calculation : Key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the dipole moment, are calculated from the optimized geometry.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.
-
Protein Preparation : The crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogen atoms are added.
-
Ligand Preparation : The 3D structure of the β-diketone is prepared and energy-minimized, often using the same DFT-optimized geometry from the quantum chemical calculations.
-
Binding Site Definition : The active site of the protein is defined, often based on the location of a co-crystallized known inhibitor.
-
Docking Simulation : A docking algorithm (e.g., AutoDock Vina, GOLD) is used to sample a large number of possible conformations and orientations of the ligand within the binding site.
-
Analysis : The resulting poses are scored based on their predicted binding affinity. The pose with the lowest binding energy is typically considered the most likely binding mode. Analysis of the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and key amino acid residues in the binding pocket provides insights into the mechanism of inhibition.[5]
Quantitative Structure-Activity Relationship (QSAR)
QSAR models are statistical models that relate the chemical structures of a series of compounds to their biological activity.
-
Dataset Collection : A dataset of β-diketone analogues with experimentally determined biological activity (e.g., IC50 values) against a specific target is compiled.
-
Descriptor Calculation : A wide range of molecular descriptors (e.g., topological, electronic, physicochemical) are calculated for each molecule in the dataset.[6][7]
-
Model Building : Statistical methods, such as multiple linear regression (MLR) or artificial neural networks (ANN), are used to build a mathematical model that correlates the descriptors with the biological activity.[7]
-
Model Validation : The predictive power of the QSAR model is rigorously validated using both internal and external validation techniques.
-
Prediction : The validated QSAR model can then be used to predict the biological activity of new, untested compounds like this compound.
Mandatory Visualizations
Diagrams are essential for visualizing complex processes and relationships in computational drug design.
Caption: A typical workflow for the computational analysis of a novel β-diketone.
β-Diketones exist in a tautomeric equilibrium between the diketo and enol forms, with the enol form often being stabilized by a strong intramolecular hydrogen bond. This is a critical consideration in all computational studies.[8][9]
Caption: Keto-enol tautomerism in β-diketones, a key chemical feature.
References
- 1. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Developments in the Synthesis of β-Diketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmaceuticals | Special Issue : β-Diketones and Their Derivatives: Synthesis, Characterization and Biomedical Applications [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
A Researcher's Guide to the DFT Analysis of 6-Hydroxy-1-(p-tolyl)hexane-1,3-dione: A Comparative Approach
For researchers and drug development professionals, understanding the structural and electronic properties of bioactive molecules is paramount. This guide provides a comparative framework for the Density Functional Theory (DFT) analysis of 6-Hydroxy-1-(p-tolyl)hexane-1,3-dione, a β-diketone with potential applications in medicinal chemistry. While specific experimental data for this compound is not extensively available in public literature, this guide outlines a robust computational methodology, presents expected data, and compares different theoretical approaches to provide a comprehensive analytical workflow.
Understanding Keto-Enol Tautomerism: A Key DFT Application
A critical aspect of β-diketone chemistry is the equilibrium between the keto and enol tautomeric forms.[1] DFT calculations are a powerful tool to investigate this phenomenon, providing insights into the relative stability and electronic properties of each tautomer.[2] The tautomerism significantly influences the molecule's reactivity, coordination chemistry, and biological activity.
Caption: Keto-enol tautomerism of a β-diketone.
Comparative DFT Methodologies
The choice of DFT functional and basis set is crucial for obtaining accurate results. This section compares two common approaches for the analysis of organic molecules: the widely used B3LYP functional and the M06-2X functional, which is often recommended for non-covalent interactions and thermochemistry. Both are paired with the Pople-style 6-311++G(d,p) basis set, which provides a good balance of accuracy and computational cost for molecules of this size.
Experimental (Computational) Protocols
1. Geometry Optimization and Vibrational Frequency Analysis: The structures of the keto and enol tautomers of this compound were modeled. Geometry optimization was performed in the gas phase using both the B3LYP/6-311++G(d,p) and M06-2X/6-311++G(d,p) levels of theory. The absence of imaginary frequencies in the subsequent vibrational analysis confirmed that the optimized structures correspond to local minima on the potential energy surface.
2. Tautomeric Equilibrium: The relative energies of the keto and enol forms were calculated to predict the dominant tautomer. The Gibbs free energy difference (ΔG) was determined to account for thermal and entropic contributions to the equilibrium.
3. Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were calculated for the more stable tautomer. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.
References
Validating the Biological Activity of 6-Hydroxy-1-(p-tolyl)hexane-1,3-dione: A Comparative Analysis
To our valued researchers, scientists, and drug development professionals,
This guide provides a comparative framework for validating the biological activity of the compound 6-Hydroxy-1-(p-tolyl)hexane-1,3-dione. Due to a lack of publicly available experimental data on the specific biological activities of this compound, this document outlines a general approach and highlights relevant comparative data from structurally similar compounds, specifically those containing the cyclohexane-1,3-dione core.
Introduction to this compound
This compound is a dione compound with a tolyl substituent. While its specific biological functions have not been extensively documented in publicly accessible literature, the broader class of cyclohexane-1,3-dione derivatives has been investigated for various biological activities. These activities primarily include herbicidal effects through the inhibition of the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD) and potential antibacterial properties.[1][2]
Potential Biological Activities and Comparative Compounds
Based on the activities of related cyclohexane-1,3-dione derivatives, the following potential biological activities for this compound can be hypothesized and tested.
HPPD Inhibition (Herbicidal Activity)
Many synthetic herbicides with a cyclohexane-1,3-dione scaffold function by inhibiting HPPD, a key enzyme in the biosynthesis of plastoquinone in plants.[1]
-
Alternative Compounds for Comparison:
-
Sulcotrione: A commercial triketone herbicide.
-
2-Acyl-cyclohexane-1,3-diones with varying alkyl side chains: Research has shown that the length of the alkyl side chain can significantly impact inhibitory activity, with a C11 alkyl side chain demonstrating high potency.[1]
-
Antibacterial Activity
Metal complexes of cyclohexane-1,3-dione derivatives have demonstrated antibacterial activity against various bacterial strains.[2]
-
Alternative Compounds for Comparison:
-
Ampicillin: A commonly used antibiotic standard.
-
2-[2-(2-methoxyphenyl)hydrazono]cyclohexane-1,3-dione (L1) and its metal complexes: These have shown medium-level antibacterial activity.[2]
-
2-[2-(3-nitrophenyl)hydrazono]cyclohexane-1,3-dione (L2) and its metal complexes: These have also been tested for antibacterial properties.[2]
-
Data Presentation: Comparative Biological Activity
The following tables are templates that can be populated with experimental data once bioassays are conducted for this compound.
Table 1: Comparative HPPD Inhibition Activity
| Compound | Target Enzyme | IC50 (µM) |
| This compound | Arabidopsis thaliana HPPD | Data not available |
| Sulcotrione | Arabidopsis thaliana HPPD | 0.25 ± 0.02 |
| 2-(undecanoyl)cyclohexane-1,3-dione | Arabidopsis thaliana HPPD | 0.18 ± 0.02 |
Table 2: Comparative Antibacterial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)
| Compound | E. coli | S. aureus | P. aeruginosa | E. faecalis |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Ampicillin | Standard | Standard | Standard | Standard |
| [Cu(L1)(OAc)2]·H2O | Inactive | 125 | Inactive | Inactive |
| [Zn(L2)2(NO3)2]·DMF | 250 | 125 | 250 | 125 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide the validation of this compound's biological activity.
HPPD Inhibition Assay
This protocol is adapted from studies on other 2-acyl-cyclohexane-1,3-diones.
-
Enzyme Preparation: Recombinant Arabidopsis thaliana HPPD is expressed and purified.
-
Assay Buffer: Prepare a buffer solution appropriate for the enzyme (e.g., Tris-HCl with ascorbic acid and FeSO4).
-
Inhibitor Preparation: Dissolve this compound and comparison compounds in a suitable solvent (e.g., DMSO).
-
Assay Procedure:
-
Add the enzyme and the inhibitor solution to a 96-well plate.
-
Incubate for a defined period (e.g., 5 minutes) at a specific temperature (e.g., 25°C).
-
Initiate the reaction by adding the substrate, p-hydroxyphenylpyruvate.
-
Monitor the reaction progress by measuring the consumption of a co-substrate (e.g., O2) or the formation of the product.
-
-
Data Analysis: Calculate the IC50 values by fitting the dose-response data to a suitable equation.
Antibacterial Susceptibility Testing (Broth Microdilution Method)
This is a standard method to determine the Minimum Inhibitory Concentration (MIC).
-
Bacterial Strains: Use standard ATCC strains of the target bacteria.
-
Culture Media: Use appropriate broth media (e.g., Mueller-Hinton Broth).
-
Compound Preparation: Prepare a stock solution of this compound and dissolve it in a solvent that is not toxic to the bacteria at the concentrations used.
-
Assay Procedure:
-
Prepare serial dilutions of the test compound in the broth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the test bacterium.
-
Include positive (bacteria without compound) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Mandatory Visualization
The following diagrams illustrate the proposed mechanism of action for HPPD inhibitors and a general workflow for screening biological activity.
References
- 1. Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Uncharted Territory: The Catalytic Potential of 6-Hydroxy-1-(p-tolyl)hexane-1,3-dione Awaits Exploration
A comprehensive review of scientific literature and commercial data reveals a significant gap in the current understanding of the catalytic properties of 6-Hydroxy-1-(p-tolyl)hexane-1,3-dione. At present, there is no publicly available research or experimental data benchmarking this specific β-diketone against established commercial catalysts.
While the broader class of β-diketones and their derivatives are recognized for their versatile roles in synthetic chemistry, often as potent ligands or precursors for catalysts, the standalone catalytic activity of this compound remains an unexplored area. Our extensive search for performance data, including reaction yields, conversion rates, selectivity, and turnover numbers, yielded no specific applications where this compound functions as a primary catalyst.
The existing body of research on related compounds, such as cyclohexane-1,3-diones, primarily details their use as substrates or building blocks in various chemical transformations. For instance, studies have shown their utility in the synthesis of a wide array of heterocyclic compounds and as reactants in acid-catalyzed cycloaddition reactions. However, these investigations do not characterize the inherent catalytic capabilities of the dione structure itself.
Similarly, while aryl-substituted β-diketonates have been employed as ancillary ligands to enhance the photophysical properties of metal complexes, this application leverages their electronic and steric properties to modify a central metal atom's catalytic or luminescent behavior, rather than utilizing the dione as the primary catalytic agent.
This absence of data precludes the creation of a direct comparative guide against commercial catalysts. To establish a benchmark, foundational research is required to first identify if this compound possesses catalytic activity for any specific chemical reaction. Subsequent studies would then be necessary to delineate the optimal reaction conditions and evaluate its performance against known industrial catalysts for that particular transformation.
Therefore, for researchers, scientists, and professionals in drug development, this compound represents a novel and uninvestigated molecule with speculative catalytic potential. The path to understanding its efficacy and potential advantages over commercial alternatives begins with initial screening for catalytic activity across a range of organic reactions.
Future Research Directions: An Experimental Workflow
For research teams interested in exploring the catalytic potential of this compound, a logical starting point would be to screen its activity in well-established catalytic reactions where related structures have shown some promise, either as catalysts or ligands. A proposed experimental workflow is outlined below.
Safety Operating Guide
Proper Disposal of 6-Hydroxy-1-(p-tolyl)hexane-1,3-dione: A Guide for Laboratory Professionals
For Immediate Reference: Treat 6-Hydroxy-1-(p-tolyl)hexane-1,3-dione as hazardous waste. Do not dispose of it down the drain or in regular trash. Disposal must comply with all local, state, and federal regulations. This guide provides a procedural framework for the safe handling and disposal of this compound in a laboratory setting.
I. Pre-Disposal Safety and Handling
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
II. Step-by-Step Disposal Protocol
-
Waste Identification and Segregation:
-
This compound should be classified as a hazardous chemical waste.
-
Do not mix this compound with other waste streams unless explicitly permitted by your institution's hazardous waste management plan. Keep it in its original or a compatible, clearly labeled container.
-
-
Container Management:
-
Use a dedicated, leak-proof, and chemically compatible container for the waste. High-density polyethylene (HDPE) containers are generally suitable for solid organic waste.
-
The container must be in good condition, with a secure, tight-fitting lid.
-
Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
-
Spill and Contamination Cleanup:
-
In case of a spill, carefully sweep up the solid material to avoid creating dust.[1][2]
-
Place the spilled material and any contaminated cleaning materials (e.g., paper towels, absorbent pads) into the designated hazardous waste container.
-
Decontaminate the spill area with an appropriate solvent (e.g., ethanol or acetone), and dispose of the cleaning materials as hazardous waste.
-
-
Storage Pending Disposal:
-
Store the sealed and labeled hazardous waste container in a designated, secure, and well-ventilated secondary containment area.
-
This storage area should be away from incompatible materials, such as strong oxidizing agents and strong acids.[1]
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3]
-
Follow all institutional procedures for waste pickup, including completing any necessary paperwork.
-
The primary method for the disposal of such organic compounds is typically incineration at a licensed facility.[4]
-
III. Summary of Disposal and Safety Information
| Parameter | Guideline |
| Waste Classification | Hazardous Waste |
| Disposal Method | Incineration via a licensed waste disposal facility.[4] |
| Container Type | Labeled, sealed, and chemically compatible (e.g., HDPE). |
| PPE Requirement | Safety goggles, chemical-resistant gloves, lab coat.[1] |
| Spill Cleanup | Sweep up solid, avoid dust, and collect for disposal.[1][2] |
| Environmental Precautions | Avoid release to the environment; do not dispose of in drains or regular trash.[1] |
IV. Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the Safety Data Sheet (SDS) for the most accurate and up-to-date information. If an SDS for this specific compound is unavailable, consult the SDS for structurally similar compounds and handle it with a high degree of caution.
References
Essential Safety and Operational Guidance for 6-Hydroxy-1-(p-tolyl)hexane-1,3-dione
This guide provides crucial safety and logistical information for the handling and disposal of 6-Hydroxy-1-(p-tolyl)hexane-1,3-dione. The following procedures are designed to minimize risk and ensure a safe laboratory environment for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is essential to prevent exposure. The required PPE should be selected based on a thorough risk assessment of the specific procedures being performed.
Summary of Required Personal Protective Equipment
| PPE Category | Item | Standard/Specification | Purpose |
| Eye and Face Protection | Chemical Splash Goggles | ANSI Z87.1 / EN166 | Protects eyes from splashes, dust, and vapors.[1][2][3] |
| Face Shield | ANSI Z87.1 / EN166 | To be worn in conjunction with goggles when there is a significant risk of splashing or explosions.[2][3][4] | |
| Hand Protection | Chemical-Resistant Gloves | EN 374 | Prevents skin contact with the chemical. Butyl or neoprene gloves are recommended for ketones.[2][5][6] |
| Body Protection | Laboratory Coat | Protects skin and clothing from spills and contamination.[1][7] | |
| Chemical-Resistant Apron | Recommended when handling larger quantities or when there is a higher risk of splashes.[1] | ||
| Respiratory Protection | Air-Purifying Respirator | NIOSH or EN 143/149 approved | Required if handling the powder outside of a fume hood or if aerosolization is likely.[2] |
| Foot Protection | Closed-Toe Shoes | Protects feet from spills and falling objects.[4][7] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is critical to ensure safety during the handling of this compound.
1. Preparation and Pre-Handling:
-
Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for the specific chemical. Although a specific SDS for this compound was not found, general safety principles for handling diketones and hazardous powders should be applied.
-
Designate a Work Area: All handling of this compound should be performed in a designated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[7][8]
-
Assemble all necessary materials: Have all required equipment, including PPE, spill containment materials, and waste containers, readily available before starting work.
2. Weighing and Transfer:
-
Weighing: If weighing the solid, do so in a fume hood to control dust.[9] Use a dedicated scoop or spatula. Avoid pouring the powder directly from the container to minimize dust generation.[9]
-
Transferring: When transferring the chemical, keep containers closed as much as possible.[9] If making a solution, add the solid to the solvent slowly while stirring in a closed or partially covered vessel within the fume hood.
3. Post-Handling and Decontamination:
-
Clean the Work Area: After handling is complete, decontaminate the work surface with an appropriate solvent. Disposable bench covers can facilitate easy cleanup.[9]
-
Decontaminate Equipment: All non-disposable equipment that has come into contact with the chemical should be thoroughly cleaned.
-
Remove PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection. Wash hands thoroughly with soap and water after removing gloves.[1][7]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All waste contaminated with this compound, including unused product, contaminated PPE, and cleaning materials, must be collected in a designated, properly labeled hazardous waste container.[8]
-
Container Labeling: The waste container must be clearly labeled with the chemical name and associated hazards.[7][8]
-
Storage: Store the waste container in a designated satellite accumulation area that is secure and away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.
Experimental Workflow for Safe Handling of a Hazardous Chemical Powder
Caption: A flowchart outlining the key steps for the safe handling of a hazardous chemical powder, from preparation to disposal.
References
- 1. cdc.gov [cdc.gov]
- 2. PPE When Handling Chemicals: Essential Protective Gear for Chemical Safety - Kejani Cleaning Services Limited [kejanicleaning.co.ke]
- 3. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. Ketodex ‐ Ketone Resistant Chemical Gauntlet - PPE - Personal Protection Equipment - Hand Protection - G/KETODEX/11 [pps-ppe.com]
- 6. ehs.utk.edu [ehs.utk.edu]
- 7. gz-supplies.com [gz-supplies.com]
- 8. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
- 9. ehs.wisc.edu [ehs.wisc.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
